molecular formula C12H18N2 B1363968 (4-Piperidinophenyl)methylamine CAS No. 214759-73-6

(4-Piperidinophenyl)methylamine

Cat. No.: B1363968
CAS No.: 214759-73-6
M. Wt: 190.28 g/mol
InChI Key: WROBJEHXMLQDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Piperidinophenyl)methylamine is a chemical compound with the molecular formula C12H18N2 and a PubChem CID of 2795551 . It features both a piperidine ring and a benzylamine group, making it a valuable scaffold and building block in medicinal chemistry and pharmaceutical research for designing novel bioactive molecules . The piperidine moiety is a fundamental structural feature in numerous FDA-approved pharmaceuticals and experimental compounds, known to contribute to a wide range of pharmacological activities . This specific amine-functionalized derivative serves as a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a key precursor in the development of potential ligands for various biological targets . Applications and Research Value This compound is intended for use as a chemical reference standard and a synthetic intermediate in laboratory research. Its structure suggests potential for incorporation into molecules being studied for their interaction with central nervous system targets, following the research trends of similar piperidine-containing compounds . Piperidine derivatives are extensively investigated in drug discovery for their potential biological activities, making this building block highly relevant for high-throughput screening and structure-activity relationship (SAR) studies . Handling and Usage this compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROBJEHXMLQDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383771
Record name 1-[4-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-73-6
Record name 1-[4-(Piperidin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-PIPERIDINOPHENYL)METHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (4-Piperidinophenyl)methylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Piperidinophenyl)methylamine, also known as 4-(Piperidin-1-yl)benzylamine, is a disubstituted aromatic compound featuring a piperidine ring and a methylamine group attached to a central phenyl core. This unique structural arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. The piperidine moiety is a common pharmacophore in centrally active agents, while the primary aminomethyl group provides a reactive handle for a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally defined by a piperidine ring N-substituted onto a toluene backbone, with an amine group on the methyl substituent. It is crucial to distinguish this compound from its isomer, [4-(Piperidinomethyl)phenyl]methylamine (CAS 91271-81-7), where the piperidine ring is linked to the phenyl ring via a methylene bridge.[1] The direct N-aryl linkage in the title compound significantly influences its electronic properties and reactivity.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Property Value Source
IUPAC Name (4-(Piperidin-1-yl)phenyl)methanamine [2]
CAS Number 214759-73-6 [3]
Molecular Formula C12H18N2 [2][3]
Molecular Weight 190.28 g/mol [3]
SMILES C1CCN(CC1)C2=CC=C(C=C2)CN [2]
InChIKey WROBJEHXMLQDQP-UHFFFAOYSA-N [2]

| Synonyms | 4-(1-Piperidyl)benzylamine, 4-(Piperidin-1-yl)benzylamine |[3] |

Physicochemical and Safety Data

The physicochemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification strategies, and formulation.

Table 2: Physicochemical and Safety Properties

Property Value Source / Method
Physical State Solid
XlogP (predicted) 1.8 [2]
GHS Pictogram GHS05 (Corrosion) [3]
Signal Word Danger [3]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. [3]

| Precautionary Statements | P280, P301+P330+P331, P305+P351+P338, P310 |[3] |

Expert Insights on Handling and Storage

The corrosive nature of this compound, as indicated by its H314 hazard statement, mandates rigorous safety protocols.[3] All manipulations must be performed within a certified chemical fume hood. Personal protective equipment (PPE) is not optional; it must include chemical-resistant gloves (nitrile is often insufficient for prolonged contact with amines; butyl rubber or laminate gloves are recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4][5]

Storage: The compound should be stored in a cool, dry, well-ventilated area designated for corrosive materials.[4] It should be kept away from strong oxidizing agents and sources of ignition. Due to its amine functionalities, it is hygroscopic and sensitive to atmospheric CO2; storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to maintain purity.

Synthesis and Characterization

A reliable and scalable synthesis is paramount for utilizing this building block in research and development. While several routes are conceivable, reductive amination of the corresponding aldehyde offers a robust and high-yielding pathway. This method is a cornerstone of medicinal chemistry due to its operational simplicity and broad substrate scope.

Synthetic Workflow: Reductive Amination

The chosen strategy involves the one-pot reaction of 4-(piperidin-1-yl)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. Sodium cyanoborohydride (NaBH3CN) is an ideal reducing agent for this transformation because it is selective for the protonated imine over the starting aldehyde, minimizing side reactions.

workflow start Starting Material: 4-(piperidin-1-yl)benzaldehyde reaction One-Pot Reaction (Imine Formation & In Situ Reduction) start->reaction reagents Reagents: 1. Ammonium Acetate (NH₃ source) 2. NaBH₃CN (Reducing Agent) reagents->reaction solvent Solvent: Methanol (MeOH) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Quench purify Purification (Column Chromatography) workup->purify Crude Product product Final Product: This compound purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-1-yl)benzaldehyde (1.0 eq) and ammonium acetate (10.0 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

    • Causality: Using a large excess of ammonium acetate drives the equilibrium towards imine formation, maximizing the concentration of the intermediate for reduction. Methanol is an excellent solvent for all reactants and the intermediate imine.

  • Reduction: Stir the solution at room temperature for 1 hour to facilitate imine formation. Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition of the reducing agent controls the reaction rate and any potential exotherm. NaBH₃CN is stable in methanol but will react slowly with the solvent; its primary role is the rapid reduction of the in situ formed iminium ion.[6]

  • Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Partition the resulting aqueous residue between dichloromethane (DCM) and water. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Self-Validation: The basic wash with NaHCO₃ neutralizes any remaining acidic species and ensures the product is in its free-base form, which is more soluble in DCM than in water. A successful extraction isolates the product from inorganic salts.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine (TEA), is typically effective.

    • Causality: The addition of TEA to the eluent is critical. It deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing or irreversibly binding to the stationary phase, thus ensuring a high-purity recovery.

Structural Characterization

The identity and purity of the final product must be confirmed.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), a singlet for the benzylic -CH₂- group (~3.8 ppm), and multiplets for the piperidine and -NH₂ protons.

  • ¹³C NMR: The carbon spectrum should display the expected number of signals, including a characteristic peak for the benzylic carbon around 45 ppm and signals for the aromatic and piperidine carbons.[7]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 191.15, confirming the molecular weight of the compound.[2]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or scaffold. Its value lies in the combination of two key pharmacophores.

  • The Piperidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for fine-tuning of receptor binding. Furthermore, the basic nitrogen can be protonated at physiological pH, aiding in solubility and forming key ionic interactions with biological targets.[8]

  • The Primary Amine Handle: The benzylic primary amine is a versatile functional group for synthetic elaboration. It readily participates in a variety of reactions, including:

    • Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR).

    • Secondary/Tertiary Amine Synthesis: Further reductive amination or N-alkylation to introduce additional diversity.

    • Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates to build libraries targeting various enzyme families.

This dual functionality allows drug discovery teams to rapidly generate diverse libraries of compounds from a common core, accelerating the hit-to-lead optimization process.

Conclusion

This compound is a high-value chemical building block whose utility is rooted in its straightforward synthesis and the strategic placement of its dual functional groups. A comprehensive understanding of its chemical properties, handling requirements, and synthetic methodologies, as outlined in this guide, empowers researchers to leverage its full potential in the rational design of novel small molecules for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to (4-Piperidinophenyl)methylamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Piperidinophenyl)methylamine, identified by CAS number 214759-73-6, is a difunctional organic molecule featuring a piperidinyl-substituted aromatic ring and a primary aminomethyl group. This unique structural arrangement makes it a valuable building block and intermediate in medicinal chemistry and materials science. The piperidine moiety can enhance aqueous solubility and offers a vector for modulating pharmacokinetic properties, while the benzylamine portion provides a reactive handle for a wide array of synthetic transformations. This guide provides a comprehensive technical overview of the compound, including its physicochemical properties, detailed synthetic protocols based on established chemical transformations, analytical characterization methodologies, and its potential applications in drug discovery. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction and Chemical Identity

This compound, also known as 4-(Piperidin-1-yl)benzylamine or 1-[4-(Aminomethyl)phenyl]piperidine, is a primary amine that has gained interest as a scaffold in the synthesis of complex molecules.[1] The presence of both a tertiary aromatic amine (the piperidine nitrogen connected to the phenyl ring) and a primary benzylic amine gives the molecule distinct chemical properties and multiple points for synthetic diversification. The piperidine ring is a common motif in many FDA-approved drugs, valued for its ability to influence solubility, lipophilicity, and metabolic stability.[2] This guide will detail the essential technical information required for the effective use and handling of this compound in a research and development setting.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not widely published. The following table summarizes available and predicted data to provide a working profile for this compound.

PropertyValueSource(s)
CAS Number 214759-73-6[1][3]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.29 g/mol [1]
Appearance Typically a powder or liquid[4]
Boiling Point 342.8°C at 760 mmHg (Predicted)[4] (Guidechem)
Density 1.047 g/cm³ (Predicted)[4] (Guidechem)
Flash Point 141.9°C (Predicted)[4] (Guidechem)
Refractive Index 1.568 (Predicted)[4] (Guidechem)
Predicted XlogP 1.8[5]
Purity (Typical) ≥97%[4]
Predicted [M+H]⁺ 191.15428[5]

Note: Much of the available physical data is predicted. Experimental verification is recommended for critical applications.

Synthesis Methodology

A robust and scalable synthesis of this compound can be achieved via a two-step process starting from commercially available materials. The pathway involves the nucleophilic aromatic substitution to form the key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by a one-pot reductive amination to yield the final product.

Synthesis Workflow Diagram

The overall synthetic pathway is outlined below. The first step is a well-documented, high-yield reaction. The second step is a representative protocol based on standard reductive amination conditions, a highly reliable and widely used transformation in organic synthesis.[6][7]

G cluster_0 Step 1: Synthesis of Aldehyde Intermediate cluster_1 Step 2: Reductive Amination A 4-Fluorobenzaldehyde + Piperidine B 4-(Piperidin-1-yl)benzaldehyde (CAS: 10338-57-5) A->B K₂CO₃, DMF 100-110 °C (Yield: ~98%) [3] C 4-(Piperidin-1-yl)benzaldehyde reagents Ammonia (NH₃) + Reducing Agent (e.g., H₂/Ni, NaBH₄) C->reagents D This compound (CAS: 214759-73-6) reagents->D One-pot reaction

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of 4-(Piperidin-1-yl)benzaldehyde

Causality: This protocol utilizes a nucleophilic aromatic substitution reaction. 4-Fluorobenzaldehyde is an excellent substrate as the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group. Piperidine acts as the nucleophile. The use of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate serves as a base to neutralize the HF byproduct. This method is known to be high-yielding and scalable.[3]

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Piperidine (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (e.g., 25.0 g, 0.200 mol), piperidine (e.g., 25.5 g, 0.300 mol), and anhydrous potassium carbonate (e.g., 55.2 g, 0.400 mol).

  • Add DMF (e.g., 300 mL) to the flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (e.g., 1 L).

  • A solid precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove residual DMF and salts.

  • Recrystallize the crude product from methanol to afford 4-(piperidin-1-yl)benzaldehyde as yellow crystals.

  • Dry the product under vacuum. A typical yield is around 98%.[3]

Experimental Protocol: Step 2 - Reductive Amination to this compound (Representative Method)

Causality: This step employs reductive amination, a robust and widely used method for forming amines from carbonyl compounds.[6] The reaction proceeds in one pot. First, the aldehyde reacts with ammonia to form an intermediate imine. This imine is then reduced in situ by a reducing agent to the desired primary amine. Using a catalyst like Raney Nickel with hydrogen gas is a common industrial method, while laboratory-scale synthesis might employ a hydride-based reducing agent like sodium borohydride.[5][7]

Materials:

  • 4-(Piperidin-1-yl)benzaldehyde (1.0 eq)

  • Ammonia (solution in methanol, e.g., 7N)

  • Reducing Agent (Option A: Raney® Nickel; Option B: Sodium Borohydride)

  • Solvent (Methanol or Ethanol)

  • Hydrogen Source (Option A only: H₂ gas)

Procedure (Option A: Catalytic Hydrogenation):

  • Charge a hydrogenation reactor with 4-(piperidin-1-yl)benzaldehyde (e.g., 18.9 g, 0.1 mol) and methanol (200 mL).

  • Add a 7N solution of ammonia in methanol (e.g., 50 mL, 0.35 mol, 3.5 eq).

  • Carefully add a slurry of Raney® Nickel (approx. 5-10% by weight of the aldehyde) in methanol.

  • Seal the reactor and purge it several times with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or GC-MS.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Procedure (Option B: Hydride Reduction):

  • In a round-bottom flask, dissolve 4-(piperidin-1-yl)benzaldehyde (e.g., 1.89 g, 10 mmol) in methanol (50 mL).

  • Add a 7N solution of ammonia in methanol (e.g., 10 mL, 70 mmol, 7.0 eq) and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add sodium borohydride (NaBH₄) (e.g., 0.76 g, 20 mmol, 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by vacuum distillation or by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol, typically with a small amount of triethylamine (e.g., 1%) to prevent streaking.

Analytical Characterization

Due to the lack of publicly available experimental spectra, this section describes the expected characteristics and a general protocol for analysis. Commercial suppliers confirm the availability of analytical data such as NMR and HPLC upon request.[8]

Expected NMR Spectral Data
  • ¹H NMR: The spectrum is expected to show distinct regions.

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.3 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

    • Benzylic Protons: A singlet for the -CH₂-NH₂ group (approx. δ 3.7-3.9 ppm).

    • Piperidine Protons (α to Nitrogen): A triplet or multiplet for the four protons on the carbons adjacent to the nitrogen, attached to the aromatic ring (approx. δ 3.0-3.3 ppm).

    • Amine Protons: A broad singlet for the -NH₂ protons, which may exchange with D₂O (approx. δ 1.5-2.5 ppm, position is concentration and solvent dependent).

    • Piperidine Protons (β and γ to Nitrogen): A series of multiplets for the remaining six protons of the piperidine ring (approx. δ 1.5-1.8 ppm).

  • ¹³C NMR: The spectrum should show the expected number of carbon signals.

    • Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the piperidine nitrogen being the most downfield (ipso-carbon).

    • Benzylic Carbon: One signal for the -CH₂-NH₂ carbon (approx. δ 45-50 ppm).

    • Piperidine Carbons: Three signals for the piperidine ring carbons (α, β, and γ to the nitrogen).

Mass Spectrometry
  • ESI-MS: In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 191.15.[5]

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic pair of peaks for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: Bands in the 1250-1020 cm⁻¹ region.

Purity Analysis by HPLC (General Protocol)

Rationale: Reversed-phase HPLC is a standard method for assessing the purity of organic amines. A C18 column provides good separation based on hydrophobicity. A buffered mobile phase is necessary to control the ionization state of the amine, ensuring good peak shape.

G cluster_workflow HPLC Purity Analysis Workflow A Prepare Sample (~1 mg/mL in Mobile Phase) B Inject into HPLC System - C18 Reversed-Phase Column - Mobile Phase: Acetonitrile/Water  with 0.1% TFA or Formic Acid - UV Detection (e.g., 254 nm) A->B C Analyze Chromatogram B->C D Calculate Purity (% Area) C->D

Caption: General workflow for HPLC purity analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

  • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Applications and Research Interest

This compound is primarily of interest as a chemical intermediate. Its true value lies in its utility as a starting material for more complex target molecules, particularly in the field of drug discovery. The precursor, 4-(piperidin-1-yl)benzaldehyde, is a reactant in the synthesis of:

  • Anti-inflammatory agents

  • Antibacterial agents

  • NR2B selective NMDA receptor antagonists , which are targets for neurological disorders.

  • Growth inhibitors against various cancer cell lines.

By extension, this compound provides a primary amine handle that allows for the construction of amides, secondary amines, sulfonamides, and other functional groups, making it a versatile scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a primary amine, this compound should be handled with appropriate care. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 214759-73-6) is a valuable and versatile chemical intermediate. While comprehensive, publicly available experimental data on the final compound is sparse, its synthesis is readily achievable through a reliable, two-step sequence involving the formation and subsequent reductive amination of 4-(piperidin-1-yl)benzaldehyde. This guide provides a robust framework for its synthesis and characterization based on established chemical principles, empowering researchers to produce and utilize this compound for the development of novel molecules in medicinal chemistry and beyond.

References

Spectroscopic Profile of (4-Piperidinophenyl)methylamine: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Piperidinophenyl)methylamine is a bifunctional organic molecule featuring a piperidine ring and a benzylamine moiety linked through a phenyl group in a para substitution pattern. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and the synthetic versatility of the benzylamine group. Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical research, essential for verifying the identity, purity, and structure of newly synthesized molecules.

While extensive searches of established chemical databases and the scientific literature have not yielded a complete set of publicly available experimental spectra for this compound, this technical guide provides a robust, in-depth analysis of its expected spectroscopic properties. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a detailed predictive profile of this molecule. This guide is intended to serve as a valuable resource for scientists working with or aiming to synthesize and characterize this compound, offering a reliable baseline for spectral interpretation.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are systematically labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the piperidine ring protons, and the amine protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification for Prediction
H-N2 (-NH₂)~1.5 - 2.5Broad singletThe chemical shift of primary amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. This signal would disappear upon D₂O exchange.
H-C7 (-CH₂-)~3.8SingletThese benzylic protons are adjacent to the electron-withdrawing phenyl ring and the amino group, leading to a downfield shift. With no adjacent protons, the signal is expected to be a singlet.
H-C2, H-C6~7.2DoubletThese aromatic protons are ortho to the aminomethyl group and are expected to appear as a doublet due to coupling with H-C3 and H-C5, respectively.
H-C3, H-C5~6.9DoubletThese aromatic protons are ortho to the piperidine group and are expected to be shielded relative to the H-C2/H-C6 protons, appearing as a doublet due to coupling with H-C2 and H-C6.
H-C8, H-C12~3.1Triplet or MultipletThese protons are on the carbons alpha to the piperidine nitrogen and adjacent to the phenyl ring, leading to a downfield shift. They will likely appear as a triplet or multiplet due to coupling with the protons on C9 and C11.
H-C9, H-C11~1.7MultipletThese protons are on the carbons beta to the piperidine nitrogen and are expected to show complex multiplicity due to coupling with protons on C8/C12 and C10.
H-C10~1.6MultipletThis proton is on the carbon gamma to the piperidine nitrogen and will likely appear as a multiplet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the aromatic and aliphatic regions of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification for Prediction
C4~150The aromatic carbon attached to the nitrogen of the piperidine ring is expected to be significantly deshielded.
C1~130The aromatic carbon bearing the aminomethyl group.
C2, C6~129Aromatic carbons ortho to the aminomethyl group.
C3, C5~116Aromatic carbons ortho to the piperidine nitrogen, which are expected to be shielded.
C8, C12~50Carbons alpha to the piperidine nitrogen.
C7~45The benzylic carbon of the aminomethyl group.
C9, C11~26Carbons beta to the piperidine nitrogen.
C10~24Carbon gamma to the piperidine nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its primary amine, secondary amine (within the piperidine ring), aromatic, and aliphatic functionalities.

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity Functional Group
3400 - 3250N-H StretchMedium (two bands)Primary Amine (-NH₂)[1][2]
3050 - 3000C-H StretchMedium to WeakAromatic C-H
2950 - 2850C-H StretchStrongAliphatic C-H (piperidine and methylene)
1650 - 1580N-H Bend (Scissoring)MediumPrimary Amine (-NH₂)[1][3]
1610, 1510C=C StretchMediumAromatic Ring
1335 - 1250C-N StretchStrongAromatic Amine (Aryl-N)[1][3]
1250 - 1020C-N StretchMediumAliphatic Amine (Alkyl-N)[1]
850 - 800C-H Out-of-Plane BendStrongpara-Disubstituted Benzene[4][5]

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[1][2][6] The strong absorption in the 850-800 cm⁻¹ range is highly characteristic of the 1,4-disubstitution pattern on the benzene ring.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₁₈N₂), the exact mass is 190.1470 g/mol .

Predicted Molecular Ion and Fragmentation

In a typical mass spectrum, a molecular ion peak ([M]⁺• or [M+H]⁺ depending on the ionization technique) is expected.

  • Molecular Ion (M⁺•): m/z = 190

  • Protonated Molecule ([M+H]⁺): m/z = 191

The fragmentation of this compound is likely to proceed through pathways characteristic of both benzylamines and N-aryl piperidines.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
173[M - NH₃]⁺Loss of ammonia from the benzylamine moiety, a common fragmentation for primary benzylamines.[7]
119[C₈H₉N]⁺Cleavage of the bond between the phenyl ring and the piperidine nitrogen.
91[C₇H₇]⁺Formation of a tropylium ion, a classic fragment in the mass spectra of benzyl-containing compounds.[8]
84[C₅H₁₀N]⁺Alpha-cleavage adjacent to the piperidine nitrogen, leading to the piperidinyl cation.

A plausible fragmentation pathway starting from the molecular ion is depicted below.

G M [C₁₂H₁₈N₂]⁺• m/z = 190 F173 [C₁₂H₁₅N]⁺• m/z = 173 M->F173 - NH₃ F91 [C₇H₇]⁺ m/z = 91 M->F91 Benzylic cleavage F84 [C₅H₁₀N]⁺ m/z = 84 M->F84 α-cleavage

Caption: Predicted fragmentation pathway for this compound.

Generalized Experimental Protocols

For researchers who synthesize this compound, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • A background spectrum of the empty sample holder (or KBr pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Acquire the mass spectrum in positive ion mode.

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[9]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption frequencies, and plausible mass spectral fragmentation patterns have been detailed based on established spectroscopic principles and data from analogous structures. This information serves as a foundational reference for any researcher involved in the synthesis and characterization of this compound, facilitating the confirmation of its structure and purity. The provided experimental protocols offer a practical starting point for obtaining high-quality spectral data.

References

An In-depth Technical Guide to the Solubility and Stability of (4-Piperidinophenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for characterizing (4-Piperidinophenyl)methylamine, a compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for determining its solubility profile and assessing its stability under pharmaceutically relevant stress conditions. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into experimental design, data interpretation, and adherence to regulatory standards.

Introduction: The Imperative of Early Physicochemical Profiling

In drug development, the maxim "fail early, fail cheap" is a guiding principle. A significant percentage of promising compounds fail in late-stage development due to poor biopharmaceutical properties, with solubility and stability being primary culprits. Early, robust characterization of these parameters is not merely a data-gathering exercise; it is a critical risk mitigation strategy. Understanding the solubility and stability of a molecule like this compound informs critical decisions, from lead optimization and salt selection to the development of a stable, effective, and safe dosage form.

This guide is structured to provide both the "how" and the "why." We will explore the fundamental concepts of kinetic versus thermodynamic solubility and outline the principles of forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The provided protocols are designed to be self-validating, incorporating controls and system suitability checks to ensure the generation of trustworthy and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂PubChem[4]
Molecular Weight 190.29 g/mol PubChem[4]
Structure
(Image of this compound structure)
Predicted XlogP 1.8PubChem[4]

The structure features two basic nitrogen atoms: one in the piperidine ring (a secondary amine) and a primary amine in the methylamine group. The presence of these ionizable groups suggests that the aqueous solubility of this compound will be highly dependent on pH.

Comprehensive Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption. It is crucial to distinguish between two key types of solubility measurements.

  • Kinetic Solubility : This is a high-throughput measurement of how readily a compound dissolves after being introduced from a DMSO stock solution into an aqueous buffer.[5][6] It is most relevant during early discovery to quickly flag compounds with potential solubility issues.

  • Thermodynamic Solubility : This is the true equilibrium solubility of a compound's most stable crystalline form in a given solvent.[6][7] It is a more time-intensive but critical measurement for lead optimization and pre-formulation, as it represents the actual saturation concentration under equilibrium conditions.[7]

Logical Workflow for Solubility Determination

The following diagram illustrates a structured workflow for assessing the solubility of a new chemical entity.

G cluster_prep Phase 1: Preparation cluster_kinetic Phase 2: Kinetic Solubility Assay cluster_thermo Phase 3: Thermodynamic Solubility Assay Compound Solid Compound (this compound) DMSO_Stock Prepare 10 mM Stock in 100% DMSO Compound->DMSO_Stock For Kinetic Assay Thermo_Add Add excess solid compound to aqueous buffers Compound->Thermo_Add For Thermodynamic Assay Kinetic_Dilution Add DMSO stock to aqueous buffers (pH 5.0, 7.4) to desired concentrations DMSO_Stock->Kinetic_Dilution Kinetic_Incubate Incubate (e.g., 2h at 25°C) with shaking Kinetic_Dilution->Kinetic_Incubate Kinetic_Filter Filter via 96-well filter plate to remove precipitate Kinetic_Incubate->Kinetic_Filter Kinetic_Analyze Quantify filtrate concentration (LC-MS/MS or UV-Vis) Kinetic_Filter->Kinetic_Analyze Thermo_Incubate Equilibrate (e.g., 24h at 25°C) with shaking Thermo_Add->Thermo_Incubate Thermo_Filter Filter via syringe filter (e.g., 0.45 µm) Thermo_Incubate->Thermo_Filter Thermo_Analyze Quantify filtrate concentration (LC-MS/MS or HPLC-UV) Thermo_Filter->Thermo_Analyze

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

This protocol is based on the widely accepted shake-flask method to determine equilibrium solubility.[5]

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 5.0

  • HPLC-grade Acetonitrile and Water with 0.1% Formic Acid

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.45 µm syringe filters (PTFE or other compatible material)

  • Calibrated HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to separate vials containing 1 mL of each buffer (pH 7.4 and pH 5.0). The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[5] It is advisable to visually confirm the presence of solid material before stopping.

  • Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully draw the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter and minimize drug binding.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration.

    • Generate a calibration curve by preparing a series of standards from the stock solution.

    • Analyze the filtered samples and calibration standards using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[8][9]

    • Calculate the concentration of the dissolved compound in the samples by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

Data Presentation:

Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Citrate Buffer5.025Hypothetical ValueHypothetical Value
Phosphate Buffer7.425Hypothetical ValueHypothetical Value

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug substance is a mandatory regulatory requirement.[10][11] Forced degradation (or stress testing) studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[12][13] This information is vital for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and guiding formulation and packaging decisions.[10]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A guidelines.[2][3] For a molecule like this compound, which contains amine and benzylamine functionalities, the following degradation pathways are plausible:

  • Hydrolysis: Degradation in aqueous solution across a range of pH values.

  • Oxidation: The amine groups can be susceptible to oxidation.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Degradation: Degradation at elevated temperatures.

Studies on related benzylamines have shown that degradation can involve the formation of imines and subsequent hydrolysis to aldehydes.[14]

Forced Degradation Workflow

This diagram outlines the parallel nature of a forced degradation study.

G cluster_main Forced Degradation Study Workflow cluster_stress Start Drug Substance in Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Oxidation Oxidative (e.g., 3% H₂O₂, RT) Thermal Thermal (Heat) (e.g., 80°C in solution) Photo Photolytic (ICH Q1B light exposure) Analysis Analyze all samples at defined time points (e.g., 0, 2, 8, 24h) using a Stability-Indicating Method (HPLC-UV/DAD, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - Mass Balance - Identify Degradants - Propose Pathways Analysis->Evaluation

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify key degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Calibrated stability chamber with light source (ICH Q1B compliant)

  • Calibrated oven

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

  • Sample Preparation: For each condition, mix the drug stock solution with the stressor solution. A typical ratio is 1:1, but this may need to be adjusted to achieve the target degradation of 5-20%.[13]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal: Use the stock solution as is.

    • Control: Mix 1 mL of stock with 1 mL of water.

  • Incubation:

    • Place the Acid, Base, and Thermal samples in an oven at an elevated temperature (e.g., 60-80°C).

    • Keep the Oxidative and Control samples at room temperature.

    • Expose a separate Thermal sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Withdraw aliquots from each sample at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). For acid/base samples, neutralize the aliquot before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all process impurities and degradation products.

    • Use a PDA detector to check for peak purity and identify the emergence of new chromophores.

    • Use LC-MS to obtain mass information on any new peaks to help in the structural elucidation of degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Calculate the relative percentage of each degradation product.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

Data Presentation:

Stress ConditionIncubation Time (h)Assay of Parent (%)Major Degradant 1 (% Area)Major Degradant 2 (% Area)Mass Balance (%)
0.1 N HCl, 60°C24Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
0.1 N NaOH, 60°C24Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂, RT24Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
80°C Heat48Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Photolytic (ICH Q1B)-Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Forward Look

This guide provides a robust, scientifically grounded framework for the essential characterization of the solubility and stability of this compound. By differentiating between kinetic and thermodynamic solubility, researchers can make appropriate decisions at different stages of the drug discovery pipeline. The adherence to ICH-compliant forced degradation protocols ensures that the stability profile is thoroughly understood, revealing potential liabilities and informing the development of a stable formulation and a reliable analytical method for quality control. The insights gained from these studies are fundamental to advancing a compound with confidence, ensuring that the final drug product is both safe and efficacious.

References

(4-Piperidinophenyl)methylamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

  • An In-depth Technical Guide

Authored by: A Senior Application Scientist

Foreword

The (4-Piperidinophenyl)methylamine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its elegant fusion of a rigid phenyl linker, a conformationally defined piperidine ring, and a synthetically versatile methylamine handle has made it a cornerstone in the development of a multitude of biologically active agents. This guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the core principles governing the synthesis, optimization, and application of this remarkable chemical framework. We will move beyond mere protocols to explore the underlying causality of experimental design, offering field-proven insights to empower your own discovery programs.

Part 1: The this compound Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to a Versatile Framework

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a rigid anchor for presenting pharmacophoric elements to biological targets.[1][2][3] When coupled to a phenyl ring, which in turn is functionalized with a methylamine group, the resulting this compound core becomes a powerful template for probing a wide range of biological systems. The basic nitrogen of the piperidine can enhance aqueous solubility and form key ionic interactions, while the primary amine of the methylamine group is a potent hydrogen bond donor and a key site for synthetic elaboration.[4] This unique combination of features has led to its successful application in developing agents targeting the central nervous system (CNS), as well as therapies for cancer and infectious diseases.[1][5]

Physicochemical Properties and Pharmacokinetic (ADME) Implications

The success of any drug candidate is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The this compound scaffold offers several levers for modulating these properties.

  • Lipophilicity and Solubility: The interplay between the lipophilic phenyl and piperidine rings and the hydrophilic methylamine group allows for fine-tuning of the overall lipophilicity (logP). The basicity of the two nitrogen atoms is critical; at physiological pH, their protonation state significantly influences aqueous solubility and the ability to cross biological membranes.[2]

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active agents, achieving optimal BBB penetration is paramount. This often requires a delicate balance of molecular weight (typically <450 Da), lipophilicity, and the number of hydrogen bond donors and acceptors.[6] The this compound scaffold provides an excellent starting point for achieving this balance.

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolism. However, positions adjacent to the nitrogen atom can be susceptible to oxidation. Strategic functionalization or bioisosteric replacement can mitigate these metabolic liabilities.[2]

Part 2: Synthetic Strategies and Methodologies

The construction of this compound derivatives is a multi-step process that relies on robust and well-established chemical transformations. A generalized synthetic approach is outlined below.

Core Synthesis Workflow

The assembly of the target scaffold can be visualized as a convergent process, where key fragments are prepared and then coupled.

G cluster_0 Piperidine Core Synthesis cluster_1 Aryl Linker Functionalization cluster_2 Final Assembly Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation ArylPiperidine 4-(Piperidin-1-yl)benzonitrile or 4-(Piperidin-1-yl)benzaldehyde Piperidine->ArylPiperidine N-Arylation (e.g., Buchwald-Hartwig) ArylHalide 4-Halobenzonitrile or 4-Halobenzaldehyde Target This compound Derivative ArylPiperidine->Target Reduction (e.g., LiAlH4, H2/Catalyst)

Caption: Convergent synthesis of this compound derivatives.

Protocol: Heterogeneous Catalytic Hydrogenation of a Pyridine Precursor

The catalytic hydrogenation of a substituted pyridine is a fundamental and atom-economical method for creating the piperidine core. The choice of catalyst and conditions is critical to ensure complete saturation of the pyridine ring without affecting other functional groups.

Rationale: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective, albeit expensive, catalyst for this transformation. It is typically used in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring. High-pressure hydrogen is required to overcome the aromatic stabilization energy.

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the substituted pyridine substrate (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (0.05 - 0.10 eq) to the mixture.

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

  • Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine derivative.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Protocol: Reductive Amination for Methylamine Installation

Reductive amination is a powerful and widely used method for forming C-N bonds. In this context, it is used to convert a 4-(piperidin-1-yl)benzaldehyde into the desired this compound. This can be performed in one or two steps.

Rationale: A two-step, one-pot procedure using sodium borohydride (NaBH₄) is often preferred for its mild conditions and high chemoselectivity. The first step involves the formation of an imine intermediate by reacting the aldehyde with an amine source (e.g., ammonia or a protected amine). The second step is the in-situ reduction of the imine to the amine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in methanol. Add ammonium acetate (5-10 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The resulting this compound can be purified by column chromatography or by salt formation and recrystallization.

Part 3: Structure-Activity Relationship (SAR) Studies and Lead Optimization

Systematic modification of the this compound scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_phenyl Phenyl Ring Modifications cluster_piperidine Piperidine Ring Modifications cluster_amine Methylamine Linker Modifications Scaffold This compound Core Phenyl Ring Piperidine Ring Methylamine Linker Phenyl_Mods • Substitution (EWG/EDG) • Positional Isomers • Heterocyclic Replacements Scaffold:f0->Phenyl_Mods Modulates: - Target Selectivity - Lipophilicity Piperidine_Mods • N-Alkylation/Acylation • C-Substitution (Stereochemistry) • Bioisosteric Replacement  (e.g., Azetidine, Morpholine) Scaffold:f1->Piperidine_Mods Modulates: - Potency - Solubility (pKa) - Metabolic Stability Amine_Mods • N-Alkylation (secondary/tertiary) • N-Acylation (amides) • Homologation (e.g., ethylamine) Scaffold:f2->Amine_Mods Modulates: - H-Bonding - Target Interactions

Caption: Key modification points for SAR studies on the core scaffold.

Probing the Periphery: Phenyl Ring and Methylamine Linker
  • Phenyl Ring: Substitution on the phenyl ring is a primary strategy to modulate selectivity and potency. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can drastically alter electronic properties and introduce new interactions with the target protein.

  • Methylamine Linker: The primary amine is a crucial interaction point. N-alkylation to form secondary or tertiary amines can probe steric tolerance in the binding pocket. Conversion to amides or sulfonamides can introduce different hydrogen bonding patterns and alter the basicity of the molecule.

The Central Hub: Piperidine Moiety and Bioisosteric Replacement

The piperidine ring is more than a simple linker; it is a critical determinant of a compound's properties.

  • N-Substitution: The piperidine nitrogen is often a key site for modification. Introducing different alkyl or aryl groups can modulate pKa, which in turn affects solubility and off-target activity (e.g., hERG liability).

  • Bioisosterism: When metabolic instability or undesirable physicochemical properties arise, replacing the piperidine ring with a bioisostere is a powerful strategy. For example, replacing piperidine with a more polar morpholine ring can improve solubility, while constrained systems like azetidines or spirocycles can improve metabolic stability by blocking sites of metabolism and providing novel exit vectors for substitution.

Part 4: Pharmacological Profiles and Therapeutic Targets

The versatility of the this compound scaffold is evident in the wide range of biological targets it has been shown to modulate.

  • Central Nervous System (CNS) Disorders: This scaffold is a cornerstone in the development of CNS-active agents.[4] Derivatives have been developed as potent inhibitors of the dopamine transporter (DAT), with potential applications in treating psychostimulant use disorders. Others have been designed as ligands for serotonin (5-HT) receptors, relevant for treating depression and anxiety.[7]

  • Enzyme Inhibition: The scaffold has been successfully employed to design potent enzyme inhibitors. For example, derivatives have been identified as inhibitors of Farnesyl Protein Transferase (FPT), an important target in cancer therapy.[8]

  • Anti-Infective and Anti-Cancer Activity: Numerous studies have demonstrated the potential of piperidine-containing compounds as anti-cancer, anti-viral, and anti-parasitic agents.[1][5][9] The ability of the scaffold to present functional groups in a defined three-dimensional space makes it suitable for targeting enzyme active sites or protein-protein interfaces in pathogens and cancer cells.

Table 1: Representative Biological Activity of Piperidine-Containing Compounds
Compound ClassTargetKey FindingReference
Piperidinyl-pyridinylacetyl N-oxideFarnesyl Protein Transferase (FPT)C3 substitution on the pyridine ring significantly impacts inhibitory potency.[8]
Spirooxindolopyrrolidine-piperidinoneFaDu cancer cellsShowed potent cytotoxicity and induced apoptosis.[1]
Benzopiperidine derivativesLeishmania infantumExhibited potent activity against both promastigote and amastigote forms.[9]
N-Methyl-1-(piperidin-4-YL)methanamine5-HT₂ₐ ReceptorIdentified as a potent inverse agonist with antipsychotic potential.[4]

Part 5: Analytical and Characterization Techniques

Rigorous characterization is essential to confirm the structure and purity of synthesized derivatives. A standard suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Temperature-dependent NMR studies can also be used to characterize conformational isomers (rotamers) that may arise, for example, from restricted rotation around an amide bond if the methylamine has been acylated.[10][11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[10]

  • Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring, while flash column chromatography and High-Performance Liquid Chromatography (HPLC) are used for purification and purity assessment.[11]

Part 6: Future Directions and Emerging Trends

The this compound scaffold remains a highly relevant and promising framework for future drug discovery efforts. Its synthetic tractability makes it ideal for creating large, diverse libraries for high-throughput screening. Furthermore, its proven success in CNS-penetrant drugs makes it an attractive starting point for tackling challenging neurological targets.[6][13] The continued exploration of novel bioisosteric replacements for the piperidine core will undoubtedly lead to the discovery of new chemical entities with improved "drug-like" properties, pushing the boundaries of what is achievable in modern medicinal chemistry.

References

Unlocking the Therapeutic Potential of (4-Piperidinophenyl)methylamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Piperidinophenyl)methylamine represents a compelling scaffold in medicinal chemistry, positioned at the intersection of proven pharmacophores. While direct biological data on this specific molecule remains nascent, a comprehensive analysis of its close structural analogs provides a strong predictive framework for its potential therapeutic applications. This technical guide synthesizes the available evidence for derivatives and related structures, offering researchers and drug development professionals a roadmap for exploring the biological activity of this compound. We will delve into potential mechanisms of action, including dihydrofolate reductase (DHFR) inhibition and adrenergic receptor modulation, and provide detailed experimental protocols to facilitate further investigation. This document is intended to serve as a foundational resource, accelerating the exploration of this promising chemical entity.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The this compound core integrates two key structural motifs frequently found in biologically active molecules: a piperidine ring and a substituted aminophenyl group. The piperidine moiety is a ubiquitous heterocycle in pharmaceuticals, known to enhance solubility, metabolic stability, and receptor affinity. Similarly, the aminophenyl substructure is a versatile pharmacophore, participating in a wide range of biological interactions. The combination of these two fragments in this compound suggests a high potential for diverse pharmacological activities.

While extensive research has been conducted on derivatives, the parent compound, this compound, remains a relatively unexplored entity. This guide aims to bridge this knowledge gap by extrapolating from the biological activities of its closest analogs, thereby providing a robust rationale for its investigation as a novel therapeutic agent.

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of closely related compounds, we can hypothesize several key biological activities for this compound.

Dihydrofolate Reductase (DHFR) Inhibition: A Potential Anticancer and Antimicrobial Avenue

A compelling line of evidence points towards the potential of this compound derivatives as inhibitors of dihydrofolate reductase (DHFR). A close analog, (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine, has been identified as a DHFR inhibitor[1]. DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it an established target for both anticancer and antimicrobial drugs.

The proposed mechanism involves the binding of the this compound scaffold to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. The piperidine and aminomethyl groups are likely to form key interactions with amino acid residues within the enzyme's active site.

Signaling Pathway: DHFR Inhibition

DHFR_Inhibition cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication Nucleotide->DNA PMP (4-Piperidinophenyl) methylamine DHFR_enzyme DHFR Enzyme PMP->DHFR_enzyme Binds to active site

Caption: Proposed mechanism of DHFR inhibition by this compound.

Beta-3 Adrenergic Receptor Agonism: Implications for Metabolic Disorders

Derivatives of (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective agonists of the human beta-3 adrenergic receptor (β3-AR)[2]. The β3-AR is predominantly expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Agonism of this receptor is a promising strategy for the treatment of obesity and type 2 diabetes.

While the sulfonyl group in these analogs plays a role in their activity, the core piperidinophenyl moiety is crucial for receptor recognition and activation. It is plausible that this compound itself could exhibit agonist or antagonist activity at β3-AR or other adrenergic receptors.

Experimental Workflow: Screening for β3-AR Agonism

B3_AR_Agonism_Workflow start Start: Synthesize This compound cell_culture Culture cells expressing human β3-AR (e.g., CHO-K1) start->cell_culture treatment Treat cells with varying concentrations of the compound cell_culture->treatment cAMP_assay Perform cAMP accumulation assay (e.g., HTRF, ELISA) treatment->cAMP_assay data_analysis Analyze dose-response curve to determine EC50 and Emax cAMP_assay->data_analysis selectivity Counter-screen against β1-AR and β2-AR data_analysis->selectivity conclusion Conclusion: Potent and selective β3-AR agonist? selectivity->conclusion

Caption: Workflow for evaluating the β3-adrenergic receptor agonist activity.

Antimicrobial and Antifungal Properties

The piperidine nucleus is a common feature in many antimicrobial and antifungal agents. Studies on piperidin-4-one derivatives have demonstrated their potential as bactericidal and fungicidal compounds[3]. The mechanism of action for these types of compounds often involves disruption of the microbial cell membrane or inhibition of essential enzymes. Given the structural similarities, this compound warrants investigation for its potential antimicrobial and antifungal activities.

Recommended Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are recommended.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against DHFR.

Methodology:

  • Enzyme Source: Recombinant human DHFR.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to tetrahydrofolic acid (THF).

  • Procedure: a. Prepare a reaction mixture containing buffer, NADPH, and DHFR enzyme in a 96-well UV-transparent plate. b. Add varying concentrations of this compound (and a known DHFR inhibitor like methotrexate as a positive control) to the wells. c. Incubate for a pre-determined time at a controlled temperature. d. Initiate the reaction by adding DHF. e. Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound.

Beta-3 Adrenergic Receptor (β3-AR) Activation Assay

Objective: To assess the agonist activity of this compound at the human β3-AR.

Methodology:

  • Cell Line: A stable cell line expressing the human β3-AR (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: This assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon activation of the β3-AR.

  • Procedure: a. Seed the cells in a 96-well plate and grow to confluence. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Add varying concentrations of this compound (and a known β3-AR agonist like isoproterenol as a positive control) to the cells. d. Incubate for a specified time at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganisms: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the test microorganism. c. Include positive (microorganism with no compound) and negative (medium only) controls. d. Incubate the plates under appropriate conditions (temperature, time). e. Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary and Future Directions

The following table summarizes the key predictive data for this compound based on its analogs.

Predicted Biological Activity Molecular Target Potential Therapeutic Application Key Analog
Enzyme InhibitionDihydrofolate Reductase (DHFR)Oncology, Infectious Diseases(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine[1]
Receptor AgonismBeta-3 Adrenergic Receptor (β3-AR)Obesity, Type 2 Diabetes(4-piperidin-1-yl)-phenyl sulfonamides[2]
Antimicrobial/AntifungalMicrobial Cell Membrane/EnzymesInfectious DiseasesPiperidin-4-one derivatives[3]

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm these predicted activities. Further derivatization of the core structure could lead to the development of potent and selective therapeutic agents.

Conclusion

This compound stands as a promising, yet underexplored, scaffold for drug discovery. By leveraging the knowledge gained from its structurally related analogs, a clear path for its investigation has been illuminated. This technical guide provides the foundational information and experimental frameworks necessary to unlock the full therapeutic potential of this intriguing molecule. The convergence of predicted activities in oncology, metabolic disorders, and infectious diseases makes this compound a high-priority candidate for further research and development.

References

The Strategic deployment of (4-Piperidinophenyl)methylamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (4-Piperidinophenyl)methylamine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, valued for its conformational rigidity and versatile synthetic handles. This guide provides an in-depth analysis of its chemical properties, synthesis, and extensive applications as a building block for novel therapeutics. We will explore its role in the design of potent and selective ligands, with a particular focus on G-protein coupled receptors (GPCRs), and provide detailed experimental protocols for its synthesis and derivatization. Structure-activity relationship (SAR) studies will be examined to offer field-proven insights for drug development professionals.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting a range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The piperidine ring can adopt a stable chair conformation, allowing for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1] The this compound core combines this advantageous heterocyclic system with an aminomethyl-substituted phenyl ring, providing two key points for chemical modification: the primary amine and the secondary amine of the piperidine ring. This dual functionality makes it an exceptionally versatile building block for the construction of diverse chemical libraries for drug discovery.

Physicochemical Properties and Reactivity

The this compound scaffold possesses a unique combination of a basic piperidine nitrogen and a primary aminomethyl group attached to a phenyl ring. Understanding the distinct reactivity of these two nitrogen centers is crucial for its strategic use in synthesis.

PropertyValueSource
Molecular FormulaC12H18N2[3]
Molecular Weight190.28 g/mol [3]
XlogP31.8[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count2[3]

The piperidine nitrogen, being a secondary amine, is more nucleophilic than the primary benzylic amine. This difference in reactivity allows for selective functionalization. For instance, under controlled conditions, acylation or alkylation can be directed to the piperidine nitrogen. The primary amine of the aminomethyl group is a key handle for introducing diversity through reductive amination, amide bond formation, and other amine-based chemistries.

Synthesis of the this compound Core

The synthesis of this compound can be efficiently achieved through a multi-step sequence, with reductive amination being a pivotal transformation. A common and effective strategy involves the reaction of a suitable benzaldehyde precursor with an amine source in the presence of a reducing agent.

Synthetic Pathway Overview

A robust synthetic route to this compound hydrochloride initiates from 4-fluorobenzonitrile, proceeding through a nucleophilic aromatic substitution followed by reduction and subsequent reductive amination.

G A 4-Fluorobenzonitrile B 4-(Piperidin-1-yl)benzonitrile A->B Piperidine, K2CO3, DMSO C 4-(Piperidin-1-yl)benzaldehyde B->C DIBAL-H, Toluene D This compound C->D NH4Cl, NaBH4, MeOH (Reductive Amination) E This compound HCl D->E HCl in Ether

Caption: Synthetic route to this compound HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Piperidin-1-yl)benzonitrile

To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), piperidine (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-(piperidin-1-yl)benzonitrile.

Step 2: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

To a solution of 4-(piperidin-1-yl)benzonitrile (1.0 eq) in dry toluene at -78 °C under an inert atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give 4-(piperidin-1-yl)benzaldehyde, which is often used in the next step without further purification.

Step 3: Synthesis of this compound (Reductive Amination)

A solution of 4-(piperidin-1-yl)benzaldehyde (1.0 eq) and ammonium chloride (5.0 eq) in methanol is stirred at room temperature. Sodium borohydride (2.0 eq) is added portion-wise, and the reaction is stirred for 4 hours.[4] The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate and concentrated to yield this compound.

Step 4: Formation of the Hydrochloride Salt

The crude this compound is dissolved in diethyl ether, and a solution of hydrochloric acid in ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with ether, and dried under vacuum to give this compound hydrochloride as a white solid.[2]

Applications in Medicinal Chemistry: Targeting GPCRs

The this compound scaffold is a valuable building block for the synthesis of ligands targeting a variety of G-protein coupled receptors (GPCRs), which are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major drug targets.[5]

Sigma Receptor Ligands

Derivatives of the this compound core have shown significant affinity for sigma receptors, which are implicated in a range of neurological disorders.[6][7] For instance, N-benzylpiperidine derivatives have been explored as high-affinity sigma-1 receptor ligands.[1] The benzyl group can engage in crucial cation-π interactions within the receptor binding pocket.[8]

Monoamine Transporter Ligands

The structural motif of a piperidine ring connected to a phenylamine is also found in ligands for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9] These transporters are key targets for the treatment of depression, anxiety, and other mood disorders. Structure-activity relationship studies on 3,6-disubstituted piperidine derivatives have shown that modifications to the N-alkyl-aryl side chain can significantly impact potency and selectivity for these transporters.[9]

Opioid Receptor Modulators

Phenylpiperidine derivatives are a well-established class of opioid receptor modulators, with fentanyl being a prominent example.[10][11] The phenyl group and the piperidine nitrogen are key pharmacophoric features for interaction with opioid receptors. The aminomethyl group on the phenyl ring of this compound provides a vector for further exploration of the chemical space around this scaffold to develop novel analgesics with improved side-effect profiles.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

N-Substitution on the Piperidine Ring

The secondary amine of the piperidine ring is a common site for modification. N-benzylation is a frequently employed strategy, with substitutions on the benzyl ring influencing activity.[12] For example, electron-withdrawing groups on the phenyl ring of the N-benzyl moiety can enhance binding affinity at certain receptors.[12]

Derivatization of the Aminomethyl Group

The primary amine of the aminomethyl group offers a versatile handle for introducing a wide range of substituents. Acylation to form amides, or alkylation via reductive amination with various aldehydes and ketones, allows for the exploration of different chemical spaces and the optimization of interactions with the target protein.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Biological Targets Core This compound N_Sub N-Alkylation/ N-Acylation (Piperidine) Core->N_Sub R1 Amine_Deriv Amide Formation/ Reductive Amination (Primary Amine) Core->Amine_Deriv R2 GPCRs GPCRs (Sigma, Opioid, etc.) N_Sub->GPCRs Transporters Monoamine Transporters N_Sub->Transporters Amine_Deriv->GPCRs Amine_Deriv->Transporters

Caption: Derivatization strategies and biological targets.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the presence of two distinct and reactive nitrogen centers, provides a robust platform for the generation of diverse compound libraries. The demonstrated activity of its derivatives against key drug targets, particularly GPCRs, underscores its importance in the development of novel therapeutics for a range of human diseases. This guide provides a comprehensive overview to aid researchers in leveraging the full potential of this privileged scaffold in their drug discovery endeavors.

References

Navigating the Chemistry of (4-Piperidinophenyl)methylamine: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for (4-Piperidinophenyl)methylamine, a bifunctional molecule with potential applications in pharmaceutical and chemical synthesis. As a Senior Application Scientist, the following information is synthesized from established safety protocols for analogous compounds and general best practices for handling corrosive and reactive amines. The absence of a specific, publicly available Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it with the highest degree of care based on the known hazards of its structural components: a piperidine ring, an aromatic phenyl group, and a primary aminomethyl group.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is anticipated to be a corrosive substance that can cause severe skin burns and eye damage, and is likely harmful if swallowed. This assessment is based on safety data for structurally similar compounds which possess both an aromatic amine and a piperidine moiety.[1][2] The primary hazards stem from the basicity of the amine groups, which can disrupt biological tissues upon contact.

Causality of Hazards:

  • Corrosivity: The presence of two amine groups (one primary, one secondary within the piperidine ring) confers a basic character to the molecule. Strong bases, like concentrated amines, can saponify fats and extract lipids from the skin, leading to deep and painful chemical burns.[3][4] In the eyes, this can lead to irreversible damage.

  • Toxicity upon Ingestion: If swallowed, the compound's corrosive nature can cause severe damage to the gastrointestinal tract.[1] Systemic toxicity, while not fully characterized for this specific molecule, is a potential concern with many aromatic amines.

  • Inhalation Hazard: While likely a liquid or solid at room temperature, vapors or aerosols can be irritating to the respiratory tract.[2] Working in a well-ventilated area, preferably a fume hood, is crucial to minimize this risk.

Safety Data Summary
Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink or smoke when using this product.[5] Rinse mouth if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1]Wear protective gloves and clothing.[1] Immediately remove all contaminated clothing.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Wear eye and face protection.[1] Rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[2]Use only in a well-ventilated area.[5] Avoid breathing dust/fumes/gas/mist/vapors/spray.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3][4]

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be changed frequently and immediately if contamination is suspected.[4]

    • Lab Coat: A chemically resistant lab coat, preferably with long sleeves and a high collar, should be worn at all times.

  • Respiratory Protection: All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Goggles d2->d3 d4 4. Face Shield d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves f2 2. Face Shield f1->f2 f3 3. Goggles f2->f3 f4 4. Lab Coat & Inner Gloves f3->f4 f5 5. Hand Washing f4->f5

Caption: Sequential process for correctly putting on and removing Personal Protective Equipment.

Safe Handling and Experimental Protocols: A Step-by-Step Approach

Adherence to a strict protocol is essential to minimize exposure and ensure a safe working environment. The following is a generalized protocol for handling this compound in a research setting.

Experimental Protocol: Small-Scale Reaction Setup
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for contaminated materials.

    • Have an emergency spill kit readily accessible.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the compound inside the fume hood.

    • Use a disposable weighing boat or tare a sealed container to avoid contamination of balances.

    • If the compound is a solid, handle it gently to avoid creating dust. If it is a liquid, use a calibrated pipette with a fresh tip for each transfer.

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Add the this compound to the reaction vessel slowly and carefully.

    • If the reaction is exothermic, ensure adequate cooling is in place before adding the amine.

    • Always add corrosive reagents to the solvent or reaction mixture, not the other way around, to avoid splashing.[6]

  • Work-up and Purification:

    • Conduct all extraction, filtration, and purification steps within the fume hood.

    • Be mindful of potential pressure build-up during extractions with basic solutions. Vent the separatory funnel frequently.

  • Decontamination:

    • Wipe down all surfaces in the fume hood with a suitable decontaminating solution (e.g., 1% citric acid solution followed by water and then a solvent like ethanol or acetone) after the experiment is complete.

    • Thoroughly clean all glassware that has come into contact with the compound.

Safe Handling Workflow Diagram

Safe_Handling_Workflow prep Preparation (Fume Hood, PPE, Spill Kit) weigh Weighing & Dispensing (Inside Fume Hood) prep->weigh react Reaction Setup (Controlled Addition) weigh->react workup Work-up & Purification (Inside Fume Hood) react->workup decon Decontamination (Surfaces & Glassware) workup->decon dispose Waste Disposal (Segregated & Labeled) decon->dispose

Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill:

    • Small Spill: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[5]

    • Large Spill: Evacuate the area and prevent further entry. Notify your institution's environmental health and safety department immediately.

Emergency Response Flowchart

Emergency_Response action action start Exposure or Spill Occurs assess Assess the Situation start->assess exposure Personal Exposure assess->exposure spill Chemical Spill assess->spill eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhale Inhalation exposure->inhale ingest Ingestion exposure->ingest small_spill Small Spill spill->small_spill large_spill Large Spill spill->large_spill flush_eyes Flush with Water (15 min) eye->flush_eyes flush_skin Flush with Water (15 min) Remove Clothing skin->flush_skin fresh_air Move to Fresh Air inhale->fresh_air rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingest->rinse_mouth absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area Call EHS large_spill->evacuate medical Seek Immediate Medical Attention flush_eyes->medical flush_skin->medical fresh_air->medical rinse_mouth->medical

Caption: Decision-making flowchart for responding to emergencies involving this compound.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory and protecting the environment.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

    • The storage area should be designated for corrosive materials.[1]

  • Disposal:

    • Waste from this compound should be considered hazardous.[7]

    • Dispose of in accordance with local, state, and federal regulations.[7]

    • Contact a licensed professional waste disposal service to dispose of this material.[7] Do not dispose of down the drain.[8]

Disposal Decision Pathway

References

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of (4-Piperidinophenyl)methylamine

Publication Date: December 31, 2025

Abstract

This compound is a pivotal primary amine building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active agents. Its structure, featuring a piperidine ring linked to a benzylamine moiety, is a common motif in antagonists for receptors like CCR5, which are targets for anti-HIV therapeutics[1][2]. This document provides an in-depth guide for researchers, scientists, and drug development professionals on two robust and scalable synthetic strategies for producing high-purity this compound. We will explore a direct, protecting-group-free reductive amination pathway and a catalytic hydrogenation route, offering detailed, step-by-step protocols, mechanistic insights, and comparative analysis to guide laboratory execution.

Introduction and Strategic Overview

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the construction of pharmaceutical intermediates. This compound (PubChem CID: 2795551) is of significant interest due to its utility in constructing complex molecules with therapeutic potential[3]. The challenge in synthesizing such primary amines often lies in avoiding the formation of secondary and tertiary amine byproducts[4][5].

This guide details two primary, field-proven synthetic pathways starting from commercially available precursors:

  • Strategy A: Reductive Amination. A direct, one-pot synthesis from 4-piperidinobenzaldehyde using an ammonia source and a selective reducing agent. This method is valued for its operational simplicity and effectiveness in producing primary amines without the need for protecting groups[5][6][7].

  • Strategy B: Catalytic Hydrogenation. The reduction of 4-piperidinobenzonitrile to the target amine using a heterogeneous catalyst and hydrogen gas. This approach is highly efficient, atom-economical, and amenable to large-scale production[8][9][10].

Below is a diagrammatic representation of these two convergent synthetic strategies.

Synthetic_Strategies A1 4-Piperidinobenzaldehyde Target This compound A1->Target Strategy A: Reductive Amination (NH₃, Reducing Agent) B1 4-Piperidinobenzonitrile B1->Target Strategy B: Catalytic Hydrogenation (H₂, Catalyst)

Caption: High-level overview of the two primary synthetic routes to this compound.

Strategy A: Protecting-Group-Free Reductive Amination

Principle and Rationale

Reductive amination is a highly versatile method for forming C-N bonds. The reaction proceeds via the initial formation of an imine intermediate from the condensation of an aldehyde (4-piperidinobenzaldehyde) and an amine (ammonia), which is then reduced in situ to the desired primary amine.[7] The key to achieving high selectivity for the primary amine is to use a large excess of ammonia and a reducing agent that is more reactive towards the imine than the starting aldehyde, such as sodium cyanoborohydride (NaCNBH₃)[5]. This approach elegantly bypasses the need for protecting group chemistry, thereby shortening the synthetic sequence and improving overall efficiency[4][11].

Detailed Experimental Protocol

This protocol is optimized for the selective synthesis of the primary amine, minimizing over-alkylation byproducts.

Materials and Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMolar Equiv.
4-Piperidinobenzaldehyde189.265.0 g1.0
Ammonium Acetate (NH₄OAc)77.0860.9 g30.0
Sodium Cyanoborohydride (NaCNBH₃)62.842.5 g1.5
Methanol (MeOH), Anhydrous32.04200 mL-
Dichloromethane (DCM)84.93As needed-
2M Sodium Hydroxide (NaOH)40.00As needed-
Saturated Sodium Chloride (Brine)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-piperidinobenzaldehyde (5.0 g, 26.4 mmol) and anhydrous methanol (200 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Addition of Ammonia Source: Add ammonium acetate (60.9 g, 790 mmol) to the solution. The large excess is critical for driving the equilibrium towards imine formation and minimizing secondary amine formation[5].

  • pH Adjustment & Reduction: Stir the mixture at room temperature for 30 minutes. Cool the flask in an ice bath to 0-5 °C. Slowly add sodium cyanoborohydride (2.5 g, 39.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases (Caution: HCN gas may be evolved).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 100 mL of water and basify the aqueous solution to pH > 12 by the slow addition of 2M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel if necessary, though this protocol often yields a product of high purity.

Workflow Diagram for Reductive Amination

Reductive_Amination_Workflow A Dissolve Aldehyde in Methanol B Add Ammonium Acetate (Excess) A->B C Stir 30 min at RT B->C D Cool to 0-5 °C C->D E Add NaCNBH₃ Portion-wise D->E F Stir 12-18h at RT E->F G Quench & Concentrate F->G H Basify & Extract with DCM G->H I Dry & Concentrate H->I J Purify (Optional) I->J

Caption: Step-by-step workflow for the reductive amination protocol.

Strategy B: Catalytic Hydrogenation of Nitrile

Principle and Rationale

The catalytic hydrogenation of a nitrile is a clean and highly effective method for the synthesis of primary amines. This reaction involves the reduction of the carbon-nitrogen triple bond of 4-piperidinobenzonitrile using hydrogen gas in the presence of a heterogeneous catalyst[8]. Palladium on activated carbon (Pd/C) is a commonly used and effective catalyst for this transformation[10]. The reaction is typically carried out under pressure in a specialized hydrogenation apparatus. This method is highly regarded in industrial settings for its high yield, scalability, and the generation of minimal waste products.

Detailed Experimental Protocol

Safety Note: This procedure requires a high-pressure hydrogenation reactor and handling of hydrogen gas and a potentially pyrophoric catalyst. It must be performed by trained personnel in a well-ventilated fume hood and behind a safety shield.

Materials and Reagents:

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMolar Equiv.
4-Piperidinobenzonitrile186.265.0 g1.0
10% Palladium on Carbon (Pd/C)-500 mg (10 wt%)-
Methanol (MeOH)32.04100 mL-
Hydrogen Gas (H₂)2.0250-100 psiExcess
Celite®-As needed-

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add 4-piperidinobenzonitrile (5.0 g, 26.8 mmol) and methanol (100 mL) to the reactor vessel.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (500 mg). The catalyst is often handled as a slurry in a small amount of solvent to minimize the risk of ignition.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction Progression: Begin vigorous stirring and heat the reaction mixture to 40-50 °C. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours.

  • Work-up and Filtration:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

    • Rinse the filter pad with a small amount of methanol.

  • Isolation:

    • Combine the filtrate and washings.

    • Concentrate the solution under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.

Workflow Diagram for Catalytic Hydrogenation

Hydrogenation_Workflow A Charge Reactor with Nitrile and Methanol B Add Pd/C Catalyst (Inert Atmosphere) A->B C Seal and Purge Reactor (N₂ then H₂) B->C D Pressurize with H₂ (50-100 psi) C->D E Heat and Stir (4-8h) D->E F Cool, Vent, and Purge (N₂) E->F G Filter through Celite® (Caution: Pyrophoric!) F->G H Concentrate Filtrate G->H I Product Isolated H->I

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Alternative Strategy: Lithium Aluminum Hydride (LAH) Reduction

For laboratories not equipped for catalytic hydrogenation, or for reducing an amide precursor (4-piperidinobenzamide), Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent alternative. LAH is a powerful, non-selective reducing agent capable of reducing nitriles and amides to primary amines[12][13].

Principle: LAH acts as a source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile or amide functional group[14]. This method requires strictly anhydrous conditions as LAH reacts violently with water. The work-up procedure is also specific to quench the reactive aluminum species.

Causality and Trustworthiness: While extremely effective, the high reactivity of LAH necessitates meticulous handling and adherence to safety protocols. An improper quench can lead to uncontrolled exothermic reactions. The protocol is self-validating through careful, dropwise addition of quenching agents in a specific sequence (Fieser work-up) to ensure a safe and complete reaction termination.

General Protocol Outline:

  • Suspend LAH in an anhydrous ether solvent (e.g., THF, Diethyl ether) under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the nitrile or amide precursor in the same anhydrous solvent.

  • After the addition, allow the reaction to warm to room temperature or gently reflux until complete.

  • Cool the reaction again and perform a careful, sequential quench (e.g., dropwise addition of water, followed by 15% NaOH solution, then more water).

  • Filter the resulting aluminum salts and extract the product from the filtrate.

Conclusion

This application note provides two detailed, reliable, and scalable protocols for the synthesis of this compound. The choice between reductive amination (Strategy A) and catalytic hydrogenation (Strategy B) depends on the available starting materials, laboratory equipment, and scale of the synthesis. Reductive amination offers operational simplicity for lab-scale synthesis, while catalytic hydrogenation provides a highly efficient and clean method suitable for larger-scale production. Both methods, when executed with care, deliver the target compound in high yield and purity, enabling its use in advanced drug discovery and development programs.

References

Application Note: Comprehensive Analytical Characterization of (4-Piperidinophenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Piperidinophenyl)methylamine, a substituted piperidine derivative, serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a phenyl group, and a primary amine, makes it a versatile scaffold for synthesizing a wide range of pharmacologically active compounds. The purity, identity, and stability of such key intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound. We will delve into the principles and detailed protocols for chromatographic and spectroscopic techniques, offering field-proven insights into experimental design and data interpretation. The methodologies described herein are designed to establish a robust analytical control strategy for researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of their work. The techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development. These properties guide the selection of appropriate solvents, chromatographic conditions, and analytical techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂--INVALID-LINK--[1]
Molecular Weight 190.28 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 190.147 Da--INVALID-LINK--[1]
CAS Number 214759-73-6--INVALID-LINK--[2]
Predicted XlogP 1.8--INVALID-LINK--[1]
Appearance Expected to be a solid or oil at room temperature.General chemical knowledge

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds and identifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reverse-Phase HPLC (RP-HPLC) is the premier technique for determining the purity of non-volatile organic molecules like this compound. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The basic nature of the amine groups requires the addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This protonates the amines, preventing their interaction with residual acidic silanols on the silica support and thus ensuring sharp, symmetrical peaks essential for accurate quantification.[3][4][5] UV detection is suitable due to the presence of the phenyl chromophore.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard & Sample S2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) S1->S2 S3 Filter through 0.45 µm syringe filter S2->S3 A2 Inject Sample/Standard S3->A2 A1 Equilibrate C18 Column with Mobile Phase A1->A2 A3 Gradient Elution A2->A3 A4 UV Detection (e.g., 210 nm) A3->A4 D1 Integrate Chromatogram A4->D1 D2 Calculate Purity (% Area Normalization) D1->D2 D3 System Suitability Test (SST) Verification D1->D3

Caption: High-Performance Liquid Chromatography (HPLC) Purity Validation Workflow.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    Parameter Recommended Condition Rationale
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Industry standard for nonpolar to moderately polar compounds. Provides excellent separation efficiency.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve peak shape for basic analytes.[3]
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) ACN is a common organic modifier providing good elution strength.
    Gradient 5% B to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min. A gradient ensures elution of both polar and potential non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
    Column Temp. 30°C Controlled temperature ensures reproducible retention times.
    Detection 210 nm Wavelength where the phenyl ring exhibits strong absorbance, providing high sensitivity.

    | Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |

  • Preparation of Solutions:

    • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable starting point.

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent to achieve a concentration of 1 mg/mL.

    • Reference Standard Solution: Prepare a reference standard at the same concentration as the sample solution.

  • Analysis and Data Processing:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a blank injection (diluent only) to identify any system peaks.

    • Inject the reference standard and sample solutions.

    • Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Trustworthiness - System Suitability: Before sample analysis, inject the reference standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: While HPLC is ideal for the parent compound, GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Amines can be challenging to analyze by GC due to their polarity and basicity, which can cause peak tailing through interaction with active sites in the inlet and column.[6][7] The use of a base-deactivated column is critical to mitigate these effects.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • GC-MS Conditions:

    Parameter Recommended Condition Rationale
    Column Base-deactivated, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) The base deactivation minimizes peak tailing for amines.[6]
    Carrier Gas Helium at a constant flow of 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
    Inlet Temp. 270°C Ensures rapid vaporization of the sample.
    Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading and ensures sharp peaks for concentrated samples.
    Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min. A wide temperature range allows for the analysis of a broad spectrum of volatile impurities.
    MS Transfer Line 280°C Prevents condensation of analytes before entering the mass spectrometer.
    Ion Source Temp. 230°C Standard temperature for electron ionization.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.

    | Mass Range | m/z 40-450 | Covers the expected mass range for common solvents and synthesis-related impurities. |

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol at a concentration of approximately 1-5 mg/mL.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the identity and structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with an LC system (LC-MS), is used to confirm the molecular weight of the compound. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] This provides a direct and accurate measurement of the molecular mass.

Predicted Mass Spectrometry Data The following adducts are predicted for this compound (C₁₂H₁₈N₂), which can be used to confirm the compound's identity in a high-resolution mass spectrum.[1]

AdductCalculated m/z
[M+H]⁺ 191.1543
[M+Na]⁺ 213.1362
[M+K]⁺ 229.1102
[M+NH₄]⁺ 208.1808

Protocol: LC-MS Analysis

  • Utilize the HPLC method described in Section 3.1, but replace the TFA in the mobile phase with 0.1% formic acid for better MS compatibility.[9]

  • Divert the flow from the HPLC into the ESI source of the mass spectrometer.

  • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Confirm the presence of the [M+H]⁺ ion at m/z ≈ 191.15 in the mass spectrum corresponding to the main chromatographic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[8]

NMR_Workflow S1 Weigh ~10 mg of Sample S2 Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃ or DMSO-d₆) S1->S2 S3 Add Internal Standard (e.g., TMS) S2->S3 S4 Transfer to NMR Tube S3->S4 A1 Place Tube in NMR Spectrometer (e.g., 400 MHz) S4->A1 A2 Lock, Tune, and Shim A1->A2 A3 Acquire ¹H and ¹³C Spectra A2->A3 D1 Process Data (FT, Phasing, Baseline Correction) A3->D1 D2 Integrate ¹H signals and assign chemical shifts D1->D2 D3 Correlate structure with ¹H and ¹³C spectra D2->D3 Integrated_Strategy HPLC HPLC Purity Purity (>99%?) HPLC->Purity LCMS LC-MS Identity Correct MW? LCMS->Identity NMR NMR (¹H & ¹³C) Structure Correct Structure? NMR->Structure FTIR FTIR FuncGroups Correct Functional Groups? FTIR->FuncGroups GCMS GC-MS Volatiles Volatile Impurities? GCMS->Volatiles Final Material is Fit for Use Purity->Final Identity->Final Structure->Final FuncGroups->Final Volatiles->Final

References

Application Notes & Protocols: Strategic Use of (4-Piperidinophenyl)methylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of (4-Piperidinophenyl)methylamine.

Introduction: A Bifunctional Building Block for Complex Molecule Synthesis

This compound is a unique bifunctional molecule featuring a primary benzylic amine and a tertiary N-aryl piperidine moiety. This structural arrangement makes it a highly valuable synthon, particularly in medicinal chemistry and materials science, where the piperidine scaffold is a common feature in bioactive compounds and functional materials.[1][2] The primary amine serves as a reactive handle for a multitude of transformations, while the N-phenylpiperidine core provides a rigid, lipophilic framework that can be crucial for modulating pharmacological properties such as receptor binding, solubility, and metabolic stability.[3]

The key to harnessing the synthetic potential of this reagent lies in understanding the differential reactivity of its two nitrogen centers. The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and transition metal-catalyzed cross-coupling. The piperidine nitrogen, being a tertiary amine already bonded to the aromatic ring, is significantly less nucleophilic and generally non-reactive under conditions that modify the primary amine, ensuring excellent chemoselectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 214759-73-6[4]
Alternate CAS 91271-81-7[5]
Molecular Formula C₁₂H₁₈N₂[6]
Molecular Weight 190.28 g/mol [6]
Alternate Name (4-(piperidin-1-yl)phenyl)methanamine[6]
Core Application: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming carbon-nitrogen bonds, offering a mild and general alternative to classical methods like nucleophilic aromatic substitution.[7] This reaction is ideal for coupling the primary amine of this compound with a variety of aryl or heteroaryl halides and triflates to generate diarylamine structures.

Scientific Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product and regenerate the Pd(0) catalyst.[9] A moderately strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) is required to deprotonate the amine substrate after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[8]

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Add Pd catalyst, ligand, and base to oven-dried flask B Evacuate and backfill with inert gas (Ar/N2) A->B C Add this compound, aryl halide, and anhydrous solvent B->C D Heat reaction mixture to specified temperature (e.g., 80-110 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to RT, dilute with solvent (e.g., EtOAc) E->F G Filter through Celite to remove Pd residues F->G H Wash with water/brine, dry organic layer G->H I Concentrate and purify by column chromatography H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide, followed by this compound and anhydrous toluene.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Table 2: Ligand Selection in Buchwald-Hartwig Amination

LigandTypical SubstratesAdvantagesReference
XPhos Aryl chlorides, bromides, triflatesBroad scope, high thermal stability[10]
RuPhos Sterically hindered substratesEffective for challenging couplings[9]
BrettPhos Primary aminesHigh efficiency for primary amines[8]
Functionalization via Reductive Amination

Reductive amination is a robust and highly reliable method for forming carbon-nitrogen bonds by converting a primary amine into a secondary or tertiary amine.[11] It is particularly useful for introducing alkyl substituents onto the primary amine of this compound using a wide variety of aldehydes and ketones.

Scientific Rationale: The reaction proceeds in two stages: the nucleophilic attack of the amine on the carbonyl compound to form a hemiaminal, which then dehydrates to an imine (or iminium ion) intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent.[12] The choice of reducing agent is key to the success of the reaction. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are preferred because they are selective for the iminium ion over the starting carbonyl compound, preventing unwanted reduction of the aldehyde or ketone.[13] The reaction is often performed in mildly acidic conditions, which catalyze imine formation without passivating the amine nucleophile.

G Reactants Amine + Aldehyde/Ketone Intermediate Imine / Iminium Ion Reactants->Intermediate Condensation (-H2O) Product Secondary Amine Intermediate->Product Reduction (e.g., NaBH(OAc)3)

Caption: Logical pathway for reductive amination.

Protocol 2: Reductive Amination with an Aliphatic Aldehyde

Materials:

  • This compound (1.0 equiv)

  • Aliphatic aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 1-5 mol%)

Procedure:

  • Solution Preparation: Dissolve this compound and the aldehyde in DCM or DCE in a round-bottom flask.

  • pH Adjustment (Optional): If the amine salt is used or if the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Stir the solution at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride in portions. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsAdvantages/DisadvantagesReference
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCM, DCE, r.t.Mild, selective, broad scope. Moisture sensitive.[13]
Sodium CyanoborohydrideNaCNBH₃MeOH, pH 3-6Stable in acid. Highly toxic (HCN gas).[13]
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive but less selective; can reduce carbonyls.[11]
Building Scaffolds via Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in drug discovery.[14] The primary amine of this compound serves as an excellent nucleophile for coupling with carboxylic acids to form robust amide linkages, enabling the construction of complex molecular scaffolds.

Scientific Rationale: Amide bond formation requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with the amine.[14] This is achieved using coupling reagents. Carbodiimides like DCC or EDC, often used with additives like HOBt or DMAP, form a highly reactive O-acylisourea intermediate. Alternatively, uronium/aminium salts like HATU or HBTU generate an activated ester that readily reacts with the amine.[15] The reaction is typically run in aprotic polar solvents like DMF or DCM in the presence of a non-nucleophilic base (e.g., DIPEA or Et₃N) to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic state.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup A Dissolve Carboxylic Acid, Coupling Reagent (e.g., HATU), and Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) B Stir for 5-10 min to form activated ester A->B C Add this compound to the activated mixture B->C D Stir at room temperature for 2-16 hours C->D E Monitor reaction by TLC or LC-MS D->E F Dilute with EtOAc E->F G Wash with aq. NaHCO3, water, and brine F->G H Dry, concentrate, and purify G->H

Caption: General workflow for HATU-mediated amide coupling.

Protocol 3: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a dry flask, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF. Stir the solution at room temperature for 10 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound in a small amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

N-Alkylation of (4-Piperidinophenyl)methylamine: A Comprehensive Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The strategic N-alkylation of piperidine-containing molecules, such as (4-piperidinophenyl)methylamine, offers a powerful tool for medicinal chemists to modulate a compound's physicochemical properties, including lipophilicity, polarity, and basicity. These modifications can profoundly influence a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic activity by altering its binding affinity and selectivity for biological targets.[3] N-alkylated derivatives of piperidine have shown promise in a variety of therapeutic areas, including as antagonists for G-protein coupled receptors like dopamine and opioid receptors.[4]

This application note provides detailed protocols for the N-alkylation of the primary amine of this compound, a versatile building block in drug discovery. We will explore two robust and widely applicable synthetic strategies: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, self-validating aspects of the protocols, and comprehensive characterization of the resulting products will be discussed to ensure scientific integrity and reproducibility.

Strategic Approaches to N-Alkylation

The N-alkylation of this compound presents a unique challenge due to the presence of two nitrogen atoms: a primary amine on the methyl group and a secondary amine within the piperidine ring. The secondary amine of the piperidine ring is generally more nucleophilic than the primary aminomethyl group.[5] To achieve selective alkylation of the desired primary amine, a common strategy involves the protection of the more reactive piperidine nitrogen, followed by alkylation of the primary amine and subsequent deprotection. However, direct selective alkylation of the primary amine can also be achieved under carefully controlled conditions.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation of the primary amine with an alkyl halide is a classical and straightforward approach to forming a C-N bond. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile.[6] A significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts, as the newly formed secondary amine is often more nucleophilic than the starting primary amine.[7][8]

To mitigate this, the reaction is typically performed using a slight excess of the primary amine relative to the alkylating agent and by the slow addition of the alkyl halide.[9] The use of a suitable base is also crucial to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

Protocol 1: Selective Mono-N-Alkylation with an Alkyl Halide

This protocol details a general procedure for the selective mono-N-alkylation of a primary amine using an alkyl halide, adapted for this compound.[7]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the base (Cs₂CO₃, 2.0 eq or K₂CO₃, 3.0 eq).

  • Add the anhydrous solvent (DMF or acetonitrile) to dissolve the reactants.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired N-alkylated product.

Rationale for Experimental Choices:

  • Base: Cesium carbonate is often preferred as it is a soft base that is highly soluble in organic solvents and has been shown to promote selective mono-N-alkylation of primary benzylamines.[7] Potassium carbonate is a more cost-effective alternative.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the amine nucleophile relatively free to react.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine, while slow addition helps to minimize dialkylation.

Method 2: Reductive Amination

Reductive amination is a highly versatile and efficient method for the synthesis of secondary and tertiary amines that avoids the issue of over-alkylation often seen in direct alkylation.[10] The reaction proceeds in two steps: the formation of an imine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[4]

A key advantage of this method is its high selectivity. The imine formation is reversible, and the subsequent reduction is irreversible, driving the reaction to completion. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for reducing imines in the presence of aldehydes.[11]

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde or ketone.[4][11]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the anhydrous solvent (DCM or DCE) at room temperature, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the same solvent (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can be handled more easily.

  • Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are good solvents for the reactants and do not interfere with the reaction.

  • Work-up: The aqueous NaHCO₃ quench neutralizes any remaining acid and destroys the excess reducing agent.

For the specific case of N,N-dimethylation, the Eschweiler-Clarke reaction is a highly efficient one-pot procedure.[5][6][8][12] This reaction utilizes an excess of formic acid and formaldehyde to convert a primary amine to a tertiary dimethylamine.[7] The reaction proceeds via reductive amination, where formaldehyde forms an imine with the amine, which is then reduced by formic acid. This process occurs twice for a primary amine. A key advantage of this method is that it does not produce quaternary ammonium salts.[6]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound based on protocols for structurally similar amines.

EntryAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Expected Product
1Benzyl bromideDirect AlkylationCs₂CO₃DMFRT12-24N-Benzyl-(4-piperidinophenyl)methanamine
2Ethyl iodideDirect AlkylationK₂CO₃AcetonitrileRT12-24N-Ethyl-(4-piperidinophenyl)methanamine
3BenzaldehydeReductive AminationNaBH(OAc)₃DCMRT12-16N-Benzyl-(4-piperidinophenyl)methanamine
4AcetoneReductive AminationNaBH(OAc)₃DCERT12-16N-Isopropyl-(4-piperidinophenyl)methanamine
5Formaldehyde/Formic AcidEschweiler-Clarke--80-1004-8N,N-Dimethyl-(4-piperidinophenyl)methanamine

Experimental Workflows and Mechanistic Insights

To provide a clearer understanding of the experimental processes and underlying chemical transformations, the following diagrams illustrate the workflows and reaction mechanisms.

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Amine This compound Imine_Formation 1. Imine Formation (Stir at RT, 30-60 min) Amine->Imine_Formation Carbonyl Aldehyde/Ketone Carbonyl->Imine_Formation Solvent Anhydrous DCM/DCE Solvent->Imine_Formation Reduction 2. In Situ Reduction (Add NaBH(OAc)₃, Stir at RT, 12-16h) Imine_Formation->Reduction Imine Intermediate Quench Quench with NaHCO₃ Reduction->Quench Extract Extract with DCM/DCE Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Workflow for one-pot reductive amination.

Reductive_Amination_Mechanism Reactants Primary Amine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H⁺, - H₂O Imine Imine Intermediate Hemiaminal->Imine - H₂O Amine_Product Secondary Amine Product Imine->Amine_Product + [H⁻] (from NaBH(OAc)₃)

References

Application Notes and Protocols for Reductive Amination Reactions Involving (4-Piperidinophenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (4-Piperidinophenyl)methylamine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. When integrated into the this compound framework, this heterocycle is appended with a primary aminomethyl group, a versatile handle for introducing molecular diversity through reactions such as reductive amination.

This unique combination of a lipophilic piperidine and a reactive primary amine makes this compound a critical building block in the synthesis of compounds targeting a wide array of biological pathways. Notably, derivatives of this scaffold have been explored for their potent activity as N-type calcium channel blockers, offering potential therapeutic avenues for analgesia.[2] The strategic derivatization of the primary amine via reductive amination allows for the systematic modulation of a compound's physicochemical properties, including polarity, basicity, and steric bulk, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target affinity and selectivity.[3]

These application notes provide a comprehensive technical guide to the reductive amination of this compound, offering detailed mechanistic insights and a robust, field-proven protocol for the synthesis of N-substituted derivatives. The methodologies presented herein are designed to be both efficient and scalable, empowering researchers in their quest to develop the next generation of therapeutics.

The Mechanism of Reductive Amination: A Controlled Pathway to C-N Bond Formation

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis, prized for its efficiency and control in forming carbon-nitrogen bonds.[4] It elegantly avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the formation of quaternary ammonium salts. The reaction proceeds in a one-pot fashion through two key sequential steps: the formation of an imine intermediate, followed by its immediate reduction to the corresponding secondary amine.

The process begins with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable carbinolamine intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, or iminium ion.

The choice of reducing agent is critical to the success of a one-pot reductive amination. A selective reducing agent is required, one that rapidly reduces the iminium ion intermediate but is slow to react with the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation.[5] Its mild and selective nature, coupled with its tolerance for a wide range of functional groups, makes it superior to harsher reagents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde or ketone, leading to unwanted alcohol byproducts.[6] The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper its reactivity, allowing for the preferential reduction of the more electrophilic iminium ion.

// Nodes Start [label="this compound\n+ Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-Substituted Secondary Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Mild Acid Catalyst (e.g., AcOH)\nSodium Triacetoxyborohydride (NaBH(OAc)₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Carbinolamine [label="Nucleophilic\nAttack"]; Carbinolamine -> Iminium [label="Dehydration (-H₂O)"]; Iminium -> Product [label="Hydride Reduction\n(from NaBH(OAc)₃)"]; Reagents -> Carbinolamine [style=invis]; Reagents -> Iminium [style=invis]; Reagents -> Product [style=invis];

{rank=same; Start; Reagents;} }

Caption: General mechanism of reductive amination.

Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)-1-(4-(piperidin-1-yl)phenyl)methanamine

This protocol details a representative one-pot reductive amination of this compound with 4-fluorobenzaldehyde using sodium triacetoxyborohydride. This procedure is broadly applicable to a range of aromatic and aliphatic aldehydes.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Stoichiometry
This compound190.291.00 g5.261.0 eq
4-Fluorobenzaldehyde124.110.72 g5.801.1 eq
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.67 g7.891.5 eq
Dichloromethane (DCM), anhydrous-50 mL--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-30 mL--
Water (deionized)-30 mL--
Brine-30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.26 mmol).

  • Solvent and Aldehyde Addition: Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM). To this solution, add 4-fluorobenzaldehyde (0.72 g, 5.80 mmol, 1.1 eq). Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.67 g, 7.89 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Extraction: Upon completion, quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-Fluorobenzyl)-1-(4-(piperidin-1-yl)phenyl)methanamine as a solid.

Workflow_Diagram D D E E D->E

Characterization and Data Interpretation

The successful synthesis of the target compound, N-(4-Fluorobenzyl)-1-(4-(piperidin-1-yl)phenyl)methanamine, should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the newly formed methylene bridge (a singlet integrating to 2H, typically around 3.7-3.8 ppm), in addition to the aromatic protons from both the phenylpiperidine and the fluorobenzyl moieties, and the aliphatic protons of the piperidine ring.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the new benzylic CH₂ carbon.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product. For N-(4-Fluorobenzyl)-1-(4-(piperidin-1-yl)phenyl)methanamine, the expected [M+H]⁺ would be approximately m/z 299.2.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If monitoring indicates incomplete consumption of starting materials, the reaction time can be extended, or an additional portion of NaBH(OAc)₃ (0.2-0.3 eq) can be added. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.

  • Formation of Alcohol Byproduct: The presence of a significant amount of 4-fluorobenzyl alcohol suggests that the reducing agent is reacting with the aldehyde before imine formation. This can be mitigated by ensuring a sufficient pre-stir time (step 2) for imine formation before adding the NaBH(OAc)₃.

  • Dialkylation: While reductive amination with primary amines generally avoids over-alkylation, trace amounts of the tertiary amine may form. [4]Purification by column chromatography is typically sufficient to remove this impurity. If dialkylation is a persistent issue, a two-step procedure involving pre-formation and isolation of the imine followed by reduction can be employed. [7]

Conclusion

The reductive amination of this compound is a highly effective and versatile method for the synthesis of a diverse library of N-substituted derivatives. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding pathway to these valuable compounds. The protocol detailed in these notes offers a robust starting point for researchers engaged in drug discovery and medicinal chemistry, enabling the efficient exploration of chemical space around this privileged scaffold.

References

Application Note: Strategic Derivatization of (4-Piperidinophenyl)methylamine for the Generation of Biologically-Active Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (4-Piperidinophenyl)methylamine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to a vast number of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[1] The this compound core combines this valuable heterocycle with an aminomethylphenyl group, presenting two distinct and chemically addressable nitrogen centers. This unique topology makes it an exceptional starting point for combinatorial chemistry and the rapid generation of diverse compound libraries for biological screening.

This guide provides a comprehensive framework for the strategic derivatization of this compound. It moves beyond simple procedural lists to explain the underlying chemical rationale for selective modifications at both the primary exocyclic amine and the secondary piperidine nitrogen. We present detailed, validated protocols for key derivatization reactions—N-acylation, N-sulfonylation, and reductive amination—and follow with robust protocols for high-throughput biological screening against common target classes, such as G-Protein Coupled Receptors (GPCRs) and enzymes.

Part 1: Chemical Rationale and Derivatization Strategies

The synthetic utility of this compound stems from the differential reactivity of its two amine functionalities. The primary benzylic amine is a potent nucleophile, readily undergoing acylation and sulfonylation. The secondary amine of the piperidine ring is also nucleophilic but can be selectively targeted under different conditions, most commonly via reductive amination. This differential reactivity allows for a controlled, stepwise diversification of the scaffold.

cluster_0 Derivatization Sites of this compound mol A Primary Aminomethyl Group (High Reactivity Site for Acylation/ Sulfonylation) mol->A  Site A B Secondary Piperidine Nitrogen (Target for Reductive Amination) mol->B  Site B

Caption: Key reactive sites on the this compound scaffold.

Strategy 1: N-Acylation of the Primary Amine

N-acylation is a fundamental reaction for converting amines into amides, a core functional group in over 25% of all pharmaceuticals.[3] This transformation replaces a hydrogen bond donor with an acceptor and introduces a carbonyl group, significantly altering the electronic and steric profile of the molecule. By reacting this compound with a diverse panel of acylating agents (e.g., acyl chlorides, carboxylic acids), a library of N-benzyl amides can be rapidly synthesized. This reaction is typically highly selective for the more nucleophilic primary amine under standard conditions.

Protocol 1: General Procedure for N-Acylation

  • Reagent Preparation: In a dry glass vial, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Acylation Reaction: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise while stirring. If using a carboxylic acid, add a coupling agent like HATU (1.1 eq.) along with the acid (1.1 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Quality Control: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final product by ¹H NMR and LC-MS. The expected mass will be [M+H]⁺ = Mass of starting material + Mass of acyl group - 1.

Acyl Chloride ExampleR-GroupSolventReaction Time (h)Typical Yield (%)
Acetyl chloride-CH₃DCM2>95
Benzoyl chloride-PhDCM4>90
Cyclopropanecarbonyl chloride-cPrDMF6>85
4-Fluorobenzoyl chloride-C₆H₄FDCM4>92

Table 1: Representative examples for N-acylation of the primary amine.

Strategy 2: N-Sulfonylation of the Primary Amine

Sulfonamides are another critical functional group in medicinal chemistry, found in antibacterial, anti-diabetic, and diuretic drugs.[4] They are excellent hydrogen bond donors and acceptors and are generally more metabolically stable than amides. The synthesis involves reacting the primary amine with a sulfonyl chloride in the presence of a base.

Protocol 2: General Procedure for N-Sulfonylation

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and a base (e.g., pyridine or TEA, 2.0 eq.) in DCM at a concentration of 0.1 M.

  • Sulfonylation Reaction: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.2 eq.) portion-wise.

  • Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature for 4-18 hours. Monitor by LC-MS. Upon completion, dilute with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification and QC: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography. Confirm identity and purity by ¹H NMR and LC-MS.

Strategy 3: Reductive Amination of the Piperidine Nitrogen

Reductive amination is one of the most powerful methods for C-N bond formation and is widely used in the pharmaceutical industry.[5] This reaction allows for the derivatization of the secondary piperidine nitrogen. To achieve selectivity, the primary amine must first be protected (e.g., as a Boc-carbamate). The protected intermediate is then reacted with an aldehyde or ketone to form an iminium ion, which is subsequently reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).

Protocol 3: Two-Step Derivatization of Piperidine Nitrogen

  • Step A: Boc-Protection of the Primary Amine

    • Dissolve this compound (1.0 eq.) in DCM (0.1 M).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and TEA (1.2 eq.).

    • Stir at room temperature for 12 hours.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

  • Step B: Reductive Amination

    • Dissolve the Boc-protected intermediate (1.0 eq.) and a selected aldehyde or ketone (1.2 eq.) in 1,2-Dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

    • Stir at room temperature for 12-24 hours. Monitor by LC-MS.

    • Quench carefully with saturated NaHCO₃ (aq) and extract with DCM.

    • Dry, concentrate, and purify the N-substituted, Boc-protected derivative by chromatography.

    • (Optional) The Boc group can be removed with trifluoroacetic acid (TFA) in DCM to yield the final product with a free primary amine.

workflow start Start: This compound step1 Strategy A: Derivatize Primary Amine (Acylation / Sulfonylation) start->step1 step2 Strategy B: Protect Primary Amine (Boc) start->step2 lib_a Library A: Primary Amine Modified step1->lib_a step3 Derivatize Piperidine N (Reductive Amination) step2->step3 step4 Deprotect Primary Amine (TFA / DCM) step3->step4 lib_b Library B: Piperidine Modified step4->lib_b

Caption: Workflow for generating distinct derivative libraries from a single scaffold.

Part 2: Biological Screening Protocols and Data Interpretation

Once a library of derivatives has been synthesized and purified, the next step is to assess their biological activity. The piperidine scaffold is a known ligand for numerous target classes.[6][7] We present protocols for three common assay types used in primary screening and hit validation.

Protocol 4: GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioactive ligand from its receptor, providing a measure of binding affinity (Ki). It is a gold standard for primary screening against GPCR targets.[8][9]

  • Materials: Cell membranes expressing the target GPCR, radioligand (e.g., [³H]-pentazocine for Sigma receptors), test compounds, wash buffer (e.g., 50 mM Tris-HCl), glass fiber filters, and a scintillation counter.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add 50 µL buffer, 50 µL radioligand, and 100 µL membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled ligand, 50 µL radioligand, and 100 µL membrane suspension.

    • Test Compound Wells: Add 50 µL of test compound (at various concentrations), 50 µL radioligand, and 100 µL membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters 3x with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition = 100 * (1 - [(CPMTᴇsᴛ - CPMNₛB) / (CPMTᴏᴛᴀʟ - CPMNₛB)]).

    • Plot % Inhibition versus log[Test Compound] concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: Enzyme Inhibition Assay

This assay measures the ability of a compound to reduce the activity of a target enzyme.[10] Many variations exist, but they typically involve monitoring the formation of a product (or consumption of a substrate) over time, often via a change in absorbance or fluorescence.

  • Materials: Purified target enzyme, substrate, inhibitor (test compounds), assay buffer, and a microplate reader.

  • Assay Setup (96-well format):

    • 100% Activity Control: Add buffer, enzyme, and substrate.

    • 0% Activity Control: Add buffer, substrate (no enzyme).

    • Test Compound Wells: Add buffer, enzyme, and test compound.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 405 nm) at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (slope of signal vs. time).

    • Calculate % Inhibition = 100 * (1 - [Vᵢₙₕᵢbᵢₜₑd / V₁₀₀%]).

    • Plot % Inhibition versus log[Test Compound] concentration to determine the IC₅₀ value, which is the concentration required to inhibit enzyme activity by 50%.[11]

Protocol 6: Cell-Based Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed activity is due to specific target engagement or general cytotoxicity. Cell-based assays are essential for this and for confirming activity in a more biologically relevant context.[12][13] The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: A relevant cell line (e.g., HEK293), cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 24-72 hours. Include vehicle-only (100% viability) and no-cell (background) controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Detection & Analysis: Measure the absorbance at ~570 nm. Calculate % Viability relative to the vehicle control and plot against compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).

cluster_screening Biological Screening Cascade lib Derivative Library primary Primary Screen (e.g., GPCR Binding @ 10 µM) lib->primary dose Dose-Response Assay (Determine IC50 / Ki) primary->dose  'Hits' primary->stop1  Inactive counter Counter-Screen (Cytotoxicity / Selectivity) dose->counter  Potent dose->stop2  Weak hit Validated Hit counter->hit  Selective counter->stop3  Toxic/ Non-selective

Caption: A typical workflow for hit identification and validation.

Conclusion

This compound is a versatile and powerful scaffold for building diverse chemical libraries. By employing selective and robust derivatization chemistries such as N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently explore a vast chemical space around a privileged core structure. The protocols detailed herein provide a validated roadmap for synthesis and subsequent biological evaluation, enabling the identification of novel, potent, and selective modulators of various biological targets. This strategic approach accelerates the early stages of drug discovery, from hit identification to lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Piperidinophenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Piperidinophenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable compound. We will explore common challenges, troubleshoot experimental hurdles, and provide detailed protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method is a one-pot reductive amination of 4-piperidinobenzaldehyde.[1][2][3] This reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4] This approach is favored for its operational simplicity and generally good yields.[5][6]

Q2: Which reducing agent is best suited for this synthesis?

The choice of reducing agent is critical for maximizing yield and minimizing side products.[2][7] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for this transformation.[2][7][8] Its mild and selective nature allows for the preferential reduction of the iminium ion intermediate over the starting aldehyde, which is a common problem with stronger reducing agents like sodium borohydride (NaBH₄).[3][7][9] While sodium cyanoborohydride (NaBH₃CN) is also effective and selective for imines, STAB is generally considered safer as it avoids the potential generation of toxic cyanide byproducts.[2][8]

Q3: What are the primary side products, and how can their formation be minimized?

The two most common side products are:

  • 4-Piperidinobenzyl alcohol : This results from the direct reduction of the starting aldehyde. Using a mild, imine-selective reducing agent like NaBH(OAc)₃ drastically minimizes this side reaction.[3][7][9]

  • Bis((4-piperidinophenyl)methyl)amine (Dimer impurity) : This secondary amine forms when the newly generated primary amine product reacts with another molecule of the starting aldehyde. This can be suppressed by using a large excess of the ammonia source to favor the formation of the primary amine.[5][6]

Q4: What are the key reaction parameters to control for optimal yield?

Several parameters must be carefully controlled:

  • pH : The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 5-6).[9][10] This is often achieved by adding a small amount of acetic acid, which also helps to form the reactive iminium ion.[8]

  • Ammonia Source : A significant excess of an ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, is crucial to drive the equilibrium towards the formation of the primary amine and prevent the formation of secondary amine byproducts.[5][6][11]

  • Solvent : Aprotic solvents that do not react with the borohydride reagent are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for reactions involving NaBH(OAc)₃.[2][12]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or no conversion of the starting 4-piperidinobenzaldehyde.
  • Possible Cause A: Inefficient Imine Formation.

    • Why it happens: The equilibrium between the aldehyde/ammonia and the imine may not favor the product. This can be due to insufficient dehydration or non-optimal pH.

    • Solution:

      • Ensure the reaction is run under anhydrous conditions to the extent possible, as water is a byproduct of imine formation.[3]

      • Add a catalytic amount of a weak acid like acetic acid to maintain a pH of 5-6, which catalyzes imine formation.[8][13]

      • Allow the aldehyde and ammonia source to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.[14]

  • Possible Cause B: Inactive Reducing Agent.

    • Why it happens: Sodium triacetoxyborohydride is moisture-sensitive and can degrade upon improper storage or handling.[2][12]

    • Solution:

      • Use a fresh bottle of NaBH(OAc)₃ or one that has been stored under an inert atmosphere.

      • Add the reducing agent in portions to control the reaction and ensure a sufficient amount is available.

Problem 2: The major product isolated is 4-piperidinobenzyl alcohol.
  • Possible Cause: Non-selective reduction of the aldehyde.

    • Why it happens: This is a classic sign that the reducing agent is too reactive and is reducing the aldehyde faster than the imine. This is common when using strong hydrides like NaBH₄ in a one-pot procedure.[9][12]

    • Solution:

      • Switch to a milder, more selective reducing agent such as NaBH(OAc)₃.[2][3][7]

      • If NaBH₄ must be used, employ a two-step process: first, form the imine and ensure complete conversion (monitored by TLC or NMR), then add the NaBH₄ at a low temperature (e.g., 0 °C) to reduce the imine preferentially.[12]

Problem 3: Significant formation of the bis((4-piperidinophenyl)methyl)amine dimer.
  • Possible Cause: Over-reaction of the product with starting material.

    • Why it happens: The desired primary amine product is nucleophilic and can compete with ammonia to react with the starting aldehyde, leading to the formation of a secondary amine.[5][6]

    • Solution:

      • Increase the excess of the ammonia source significantly (e.g., 10-20 equivalents) to outcompete the product amine.

      • Consider a slower, controlled addition of the aldehyde to the reaction mixture containing the ammonia source and reducing agent to maintain a low concentration of the aldehyde throughout the reaction.

Problem 4: Difficulties during aqueous workup and purification.
  • Possible Cause A: Emulsion formation.

    • Why it happens: Amines can act as surfactants, leading to stable emulsions during acid/base extractions.

    • Solution:

      • Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.

      • Filter the entire mixture through a pad of Celite to break up the emulsion.

  • Possible Cause B: Product is water-soluble as a salt.

    • Why it happens: The protonated amine hydrochloride salt may have significant solubility in the aqueous phase, leading to loss of product during extraction.

    • Solution:

      • Ensure the aqueous layer is made sufficiently basic (pH > 12) with NaOH or K₂CO₃ before extraction to ensure the amine is in its freebase form.

      • Perform multiple extractions with an organic solvent (e.g., 3-4 times with DCM or EtOAc) to maximize recovery from the aqueous phase.

Data & Reagent Comparison

A careful selection of the reducing agent is paramount for a successful synthesis. The following table provides a comparative overview of common reagents used in reductive amination.

Reducing AgentTypical Solvent(s)Selectivity for Imine vs. AldehydeKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THF[2]HighExcellent selectivity; one-pot procedure is highly effective; non-toxic byproducts.[2][7][8]Moisture sensitive; not compatible with protic solvents like methanol.[2][12]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[12]HighEffective in protic solvents; stable at acidic pH.[3]Generates highly toxic HCN/NaCN byproducts upon workup.[3][8]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[12]LowInexpensive; readily available.Can readily reduce the starting aldehyde, leading to alcohol byproduct; best used in a two-step process.[9][12]
Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Methanol, EthanolHigh"Green" reducing agent; high yields possible.[15]Requires specialized high-pressure equipment; catalyst can be pyrophoric.[16]

Experimental Protocols & Methodologies

Protocol 1: Optimized One-Pot Synthesis using Sodium Triacetoxyborohydride

This protocol is recommended for its high selectivity, operational simplicity, and improved safety profile.

Step-by-Step Methodology:

  • To a solution of 4-piperidinobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add ammonium acetate (10 eq).

  • Stir the suspension vigorously at room temperature for 1-2 hours to facilitate imine formation.

  • In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the suspension. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel (e.g., using a gradient of DCM/Methanol with 1% triethylamine) to afford pure this compound.

Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the reaction pathway and a troubleshooting decision tree.

G cluster_0 Reaction Pathway cluster_1 Side Reactions Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia Ammonia->Imine Product Product Imine->Product + [H⁻] (Reduction) Aldehyde_side Aldehyde Alcohol Alcohol Aldehyde_side->Alcohol + [H⁻] Dimer Dimer Aldehyde_side->Dimer + Product Amine Product_side Product Amine Product_side->Dimer

Caption: General reaction pathway and common side reactions.

Troubleshooting Start Low Yield? CheckSM Starting Material (SM) Unreacted? Start->CheckSM CheckAlcohol Alcohol Byproduct Present? CheckSM->CheckAlcohol No SolutionImine Optimize imine formation: - Check pH (add AcOH) - Pre-stir aldehyde + NH₃ source - Check NaBH(OAc)₃ quality CheckSM->SolutionImine Yes CheckDimer Dimer Byproduct Present? CheckAlcohol->CheckDimer No SolutionReducer Use milder reducing agent: Switch to NaBH(OAc)₃ OR Use 2-step process with NaBH₄ CheckAlcohol->SolutionReducer Yes SolutionAmmonia Increase excess of ammonia source (10-20 eq) CheckDimer->SolutionAmmonia Yes Success Yield Improved CheckDimer->Success No, other issues SolutionImine->Success SolutionReducer->Success SolutionAmmonia->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Troubleshooting the Chromatographic Purification of (4-Piperidinophenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Piperidinophenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic purification of this and structurally similar basic compounds. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.

Understanding the Challenge: The Basic Nature of this compound

This compound possesses two basic nitrogen atoms: a primary amine on the methylamine moiety and a secondary amine within the piperidine ring. This dual basicity is the primary source of purification challenges, especially when using standard silica gel chromatography. The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with these basic centers through ionic interactions, leading to a host of problems including poor peak shape, low or no recovery, and even on-column degradation.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is streaking badly or showing significant peak tailing on my silica gel column. How can I achieve a symmetrical peak?

A1: Peak tailing is a classic sign of strong, undesirable interactions between your basic analyte and the acidic silica stationary phase.[4] The amine groups are being held too strongly by the silanol groups, causing a slow, uneven elution from the column. Here are several strategies to counteract this, from simple mobile phase modifications to changing your stationary phase.

Strategy 1: Mobile Phase Modification (The Quick Fix)

The most straightforward approach is to "neutralize" the acidic silica surface by adding a small amount of a competing base to your mobile phase.[1][4] This base will interact with the silanol groups, effectively masking them from your target compound.

  • Triethylamine (TEA): Add 0.1-2% TEA to your eluent.[4][5][6] TEA is a volatile organic base that is highly effective at minimizing peak tailing for amines.

  • Ammonium Hydroxide: For more polar solvent systems like dichloromethane/methanol, adding a small amount of ammonium hydroxide to the methanol portion can be very effective.[6] A common practice is to use methanol containing 1-10% of a 10% ammonium hydroxide solution.

It is crucial to pre-treat or equilibrate your column with the base-modified mobile phase before loading your sample. [5][6] This ensures the entire silica bed is deactivated.

Strategy 2: Change of Stationary Phase

If mobile phase modifiers are insufficient or undesirable (e.g., they interfere with downstream applications), consider a different stationary phase.

  • Amine-Functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface.[3][7] This creates a less acidic environment, significantly reducing the unwanted interactions with basic compounds.[3][7] Often, you can achieve excellent separation using less polar solvent systems like hexane/ethyl acetate without the need for basic additives.[1][7]

  • Basic Alumina: Alumina is another polar stationary phase that comes in acidic, neutral, and basic grades. For purifying amines, basic alumina can be an excellent alternative to silica gel.

  • Reversed-Phase (C18) Chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (like C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[8][9] This technique separates compounds based on hydrophobicity.[8] To ensure good peak shape for amines in reversed-phase, it's often necessary to control the pH of the mobile phase. By raising the pH to two units above the pKa of the amine, you ensure it is in its neutral, free-base form, which increases its hydrophobicity and retention.[1]

Q2: I'm getting very low, or even zero, yield after running my column. Where is my compound going?

A2: This is a common and frustrating problem, often stemming from irreversible adsorption of the amine to the silica gel.[2] The strong ionic interaction effectively makes the compound a permanent part of the stationary phase.

Troubleshooting Steps:

  • Confirm Stability: First, ensure your compound is not degrading on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, degradation is likely.[10]

  • Implement Strategies from Q1: The solutions for peak tailing are also the primary solutions for low recovery. The strong interaction causing tailing is the same one that can lead to irreversible binding. Deactivating the silica with a basic modifier (like TEA) or switching to an amine-functionalized or alumina column is the most effective solution.[1][6][11]

  • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, it can precipitate at the top of the column, leading to poor loading and subsequent streaking or loss. In such cases, a dry loading technique is recommended.[12]

Protocol: Dry Loading a Sample
  • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (or the stationary phase you are using) to the solution.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[12]

Q3: I can't seem to find a solvent system that separates my compound from its impurities on a TLC plate. What should I do?

A3: Achieving separation, or selectivity, is fundamental to chromatography.[1] If your compound and impurities have very similar polarities, a standard two-solvent system may not be sufficient.

Optimization Strategies:

  • Try a Three-Component Solvent System: Adding a third solvent can sometimes fine-tune the selectivity. For example, in a dichloromethane/methanol system, adding a small amount of ethyl acetate can alter the interactions and improve separation.[4]

  • Switch Chromatography Mode: This is a more definitive step. If you are struggling with normal-phase chromatography (silica or alumina), the selectivity profile in reversed-phase chromatography will be completely different.[9] Polar impurities that move slowly on silica will elute quickly on a C18 column, and vice-versa. This often provides the separation needed.

  • Utilize pH Control in Reversed-Phase: In reversed-phase, you can manipulate the retention of ionizable compounds by adjusting the mobile phase pH.[8][13] Adding a small amount of an acid (like formic or acetic acid) will protonate your amine, making it more polar and causing it to elute earlier. Conversely, adding a base will neutralize it, making it more hydrophobic and causing it to elute later.[1] This can be a powerful tool to move your compound away from impurities.

Q4: My compound came off the column, but the fractions are not pure. It seems to be contaminated with something from the column.

A4: This could be due to silica gel dissolution. While silica is generally stable, it can dissolve under strongly basic conditions, especially when using polar solvents like methanol.[6]

Preventative Measures:

  • Limit Base Concentration: Use the minimum amount of basic modifier required to get good peak shape (typically 0.1-2%).

  • Avoid Highly Polar Mobile Phases with Base: If you are using a basic modifier, try to keep the concentration of highly polar solvents like methanol below 20%.[6]

  • Consider Amine-Functionalized Silica: These columns are more robust and often do not require basic modifiers, eliminating the risk of silica dissolution.[7]

Recommended Purification Protocol: this compound

This protocol outlines a robust method for the purification of this compound using flash chromatography with a modified mobile phase.

1. Stationary Phase Selection:

  • Primary Choice: Standard silica gel, 40-63 µm particle size.

  • Alternative: Amine-functionalized silica gel for simplified mobile phase and improved recovery.[7]

2. Mobile Phase Preparation & Optimization:

  • System: Dichloromethane (DCM) and Methanol (MeOH).

  • Modifier: Add Triethylamine (TEA) to both solvents to a final concentration of 1% v/v.

  • TLC Analysis: Develop a TLC method to determine the optimal solvent ratio. Start with 5% MeOH in DCM and gradually increase the MeOH concentration. The target Rf value for the product should be between 0.2 and 0.4 for good separation on a column.[14]

Example TLC Analysis
Mobile Phase Observed Rf of Product
98:2 DCM:MeOH (+1% TEA)0.1
95:5 DCM:MeOH (+1% TEA)0.3
90:10 DCM:MeOH (+1% TEA)0.6
Based on this, a gradient starting from ~98:2 and going to ~93:7 DCM:MeOH would be a good starting point for the column.

3. Column Packing and Equilibration:

  • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).

  • Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase. This is critical to ensure the entire silica bed is deactivated by the TEA.[6]

4. Sample Loading:

  • Dissolve the crude material in a minimum amount of DCM.

  • If solubility is low, use the dry loading method described in Q2.[12]

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • If using a gradient, slowly and steadily increase the percentage of methanol. A shallow gradient is often more effective for separating closely eluting compounds.[4]

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

6. Post-Purification:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator. The use of a volatile base like TEA is advantageous as it can be removed along with the solvent.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting the purification of basic compounds like this compound.

Troubleshooting_Workflow start Start: Crude this compound tlc_dev Develop TLC Method (e.g., DCM/MeOH) start->tlc_dev peak_shape Assess Peak Shape on TLC tlc_dev->peak_shape good_shape Good Separation & Symmetrical Spot peak_shape->good_shape Yes bad_shape Streaking / Tailing? peak_shape->bad_shape No run_column Run Silica Gel Column with Modified Mobile Phase good_shape->run_column add_base Add Competing Base to Mobile Phase (0.1-2% TEA) bad_shape->add_base Yes add_base->tlc_dev Re-evaluate TLC check_yield Check Yield & Purity run_column->check_yield success Purification Successful check_yield->success High low_yield Low Yield / Irreversible Adsorption? check_yield->low_yield Low change_sp Change Stationary Phase low_yield->change_sp Yes sp_options Options: 1. Amine-Functionalized Silica 2. Basic Alumina 3. Reversed-Phase (C18) change_sp->sp_options sp_options->tlc_dev Develop New Method

Caption: Troubleshooting Decision Tree for Amine Purification.

References

Technical Support Center: A Guide to the Stability of (4-Piperidinophenyl)methylamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Piperidinophenyl)methylamine. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Understanding the stability of this molecule is paramount for ensuring the accuracy, reproducibility, and integrity of your results. This guide provides in-depth insights into its potential vulnerabilities, troubleshooting advice for common stability-related issues, and validated protocols for proactive stability assessment.

Understanding the Chemical Vulnerabilities of this compound

This compound possesses two key functional groups that dictate its chemical reactivity and stability profile: a primary benzylic amine (-CH₂NH₂) and a tertiary amine within the piperidine ring, which is attached to a phenyl group. The primary amine is the more reactive site and is susceptible to degradation pathways common to benzylamines.

Key Potential Degradation Pathways:

  • Oxidation: The primary benzylic amine is prone to oxidation. This can occur via exposure to atmospheric oxygen, trace metal ions, or oxidizing agents. Oxidation can lead to the formation of the corresponding imine, which can subsequently hydrolyze to form 4-piperidinobenzaldehyde. Further oxidation is also possible. The presence of functional groups with labile hydrogens, such as the benzylic carbon, makes them susceptible to oxidation, potentially forming hydroperoxides, hydroxides, or ketones.[1] Discoloration of the solution (e.g., turning yellow or brown) is a common visual indicator of oxidative degradation.[2]

  • Reaction with Carbon Dioxide: Like other primary amines, this compound can react with carbon dioxide (CO₂) present in the air to form carbamates. This reaction is reversible but can alter the concentration of the free amine in solution, impacting assay results.[3]

  • pH-Dependent Degradation: In acidic solutions, the amine groups will be protonated, forming ammonium salts. While this can protect against some oxidative pathways, extreme pH conditions (both acidic and basic) can catalyze hydrolysis or other degradation reactions.

  • Photodegradation: Aromatic compounds and amines can be sensitive to light. Exposure to UV or even ambient light over extended periods can provide the energy to initiate degradation reactions, often involving free radicals.[1]

Diagram 1: Key Reactive Sites of this compound

Caption: Molecular structure highlighting the primary degradation sites.

Troubleshooting Guide: Investigating Instability

This section addresses common issues encountered during experimentation in a question-and-answer format.

Q1: My assay results are inconsistent, and the potency of my compound seems to decrease over time. Could my stock solution be degrading?

A: Yes, this is a classic sign of compound instability. Here’s how to investigate:

  • Visual Inspection: Check for any color change (e.g., yellowing), cloudiness, or precipitation in your stock solution. Benzylamine itself is a colorless liquid that may turn yellowish upon prolonged air contact.[2]

  • Analytical Comparison: The most definitive way to confirm degradation is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

    • Prepare a fresh stock solution of this compound in your standard solvent.

    • Immediately analyze this fresh solution via HPLC to establish a baseline chromatogram and concentration (Time = 0).

    • Analyze your older, suspect stock solution using the exact same method.

    • Compare the chromatograms: Look for a decrease in the peak area of the main compound and the appearance of new, smaller peaks, which are likely degradation products. A loss of 20% or more of the active pharmaceutical ingredient (API) is generally considered significant.[4]

Q2: I see a new peak appearing in my HPLC chromatogram when analyzing aged samples. What could it be?

A: The identity of the new peak depends on the storage conditions. Based on the compound's structure, the most probable degradants are:

  • Oxidation Products: If the solution was exposed to air, the new peak is likely the corresponding imine or the 4-piperidinobenzaldehyde (formed from imine hydrolysis). Using mass spectrometry (LC-MS) is the best way to identify this. The expected mass of the aldehyde would be different from the parent amine.

  • Carbamate Adduct: If the solution was not protected from the atmosphere, a carbamate adduct could form by reaction with CO₂.[3] This may be reversible or could appear as a distinct peak.

  • Solvent Adducts: Depending on the solvent, the amine could react. For example, in acetone, it could form an imine. In solvents containing reactive impurities (like peroxides in aged ethers), degradation can be accelerated.

Diagram 2: Troubleshooting Workflow for Degradation

Troubleshooting_Workflow start Inconsistent Assay Results or Visual Change prep_fresh Prepare Fresh Stock (T=0 Reference) start->prep_fresh analyze_old Analyze Old Stock (Aged Sample) start->analyze_old hplc Run HPLC-UV/MS Analysis on both samples prep_fresh->hplc analyze_old->hplc compare Compare Chromatograms hplc->compare no_change No Significant Change. Issue may be with assay protocol or dilution stability. compare->no_change No change_detected Change Detected: - Parent peak area decreased - New peaks observed compare->change_detected Yes identify Identify Degradants (LC-MS for Mass ID) change_detected->identify forced_degradation Perform Forced Degradation Study to confirm degradation pathways identify->forced_degradation mitigate Implement Mitigation Strategy: - Change solvent/pH - Add antioxidant - Store under inert gas forced_degradation->mitigate

Caption: A logical workflow for troubleshooting suspected compound degradation.

Q3: My solution, prepared in DMSO, turned yellow after a few days on the bench. Why?

A: This is a strong indication of oxidation. Aromatic amines are susceptible to oxidation, and this process is often accelerated by light and air.[1] While DMSO is a common solvent, it is not inert and can contain water or other impurities that facilitate degradation over time, especially when not handled under an inert atmosphere. To prevent this, you should:

  • Use high-purity, anhydrous DMSO.

  • Sparge the solvent with an inert gas (nitrogen or argon) before preparing the solution.

  • Store the stock solution in amber vials to protect it from light.

  • Store at low temperatures (-20°C or -80°C) and under an inert atmosphere.

Proactive Stability Assessment: A Forced Degradation Protocol

Forced degradation, or stress testing, is a critical study in pharmaceutical development that helps establish degradation pathways and validate analytical methods.[4][5] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[6]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and determine the stability-indicating capability of the analytical method. An ideal study aims for 5-20% degradation of the active ingredient.

Analytical Method: A reverse-phase HPLC method with UV detection is standard. Coupling with a mass spectrometer (LC-MS) is highly recommended for identifying the mass of the degradants.

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Application of Stress Conditions: For each condition below, mix the stock solution with the stressor in a clear and an amber vial (to assess photostability contribution). Include an unstressed control sample kept at 4°C in the dark.

Stress ConditionReagent and ConcentrationTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C2, 8, 24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)60°C2, 8, 24 hours
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp2, 8, 24 hours
Thermal Stored in original solvent70°C1, 3, 7 days
Photolytic Stored in original solvent (in clear vial)Room TempExpose to ICH option 1 or 2 light conditions
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by HPLC-UV/MS.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

    • Examine the chromatograms for new peaks. A good stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.

    • Use the MS data to propose structures for the observed degradants.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for long-term storage of this compound?

    • A: For long-term storage, high-purity, anhydrous aprotic solvents like DMSO or DMF are commonly used. However, they should be stored at -20°C or -80°C under an inert atmosphere (argon or nitrogen) in amber vials. For aqueous buffers, stability is pH-dependent and should be determined empirically, but slightly acidic conditions (pH 4-6) where the amine is protonated may offer better stability against oxidation.

  • Q: How should I handle the solid form of the compound?

    • A: The solid should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture. Avoid frequent opening of the container in a humid environment.

  • Q: Are there any known incompatibilities with common buffers or excipients?

    • A: The primary amine group is nucleophilic and can react with any aldehyde or ketone functionality present in other formulation components, forming imines. This includes reducing sugars. It is also incompatible with strong oxidizing agents.

References

Preventing degradation of (4-Piperidinophenyl)methylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (4-Piperidinophenyl)methylamine (CAS No. 29070-62-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. This compound, an aromatic primary amine, is susceptible to degradation from atmospheric exposure, temperature fluctuations, and light. Understanding and mitigating these factors are critical for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the quality of your material.

Frequently Asked Questions (FAQs)

Q1: What are the immediate visual signs of this compound degradation?

A: The most common sign is a color change. A pure, fresh lot of the compound should be a white to off-white solid. Upon exposure to air and/or light, it can oxidize, leading to a yellow or brownish hue. Arylamines are particularly prone to atmospheric oxidation, which can result in colored impurities. Another sign can be a change in the physical state, such as clumping or the appearance of an oily film, which may indicate moisture absorption or the formation of degradation products.

Q2: My vial of this compound has developed a slight solid crust or precipitate around the cap. What is this?

A: This is likely due to the reaction of the primary amine with atmospheric carbon dioxide (CO2) to form a carbamate salt[1][2]. This reaction is common for primary and secondary amines and can occur even with brief exposure to air. While this may not represent bulk degradation, it indicates that the container's seal may be compromised or that the material has been handled in the open air.

Q3: What is the single most important factor for long-term storage?

A: An inert atmosphere. Storing the compound under a dry, inert gas like argon or nitrogen is the most effective way to prevent the two primary degradation pathways: oxidation and reaction with CO2. Chemical suppliers often recommend keeping containers tightly closed in a dry, cool, and well-ventilated place[3][4][5][6]. For maximum stability, backfilling the container with an inert gas is best practice.

Q4: Can I store this compound in a solution?

A: Storing in solution is generally not recommended for long-term preservation due to potential solvent-mediated degradation. However, for short-term experimental use, solutions can be prepared. If you must store a solution, use a dry, deoxygenated, high-purity solvent (e.g., anhydrous acetonitrile or THF). Prepare the solution under an inert atmosphere and store it in a tightly sealed container at low temperatures (-20°C) and protected from light. Studies on other primary aromatic amines have shown significant stability issues in aqueous and acidic media, highlighting the importance of the solvent choice[7][8].

Q5: At what temperature should I store the solid compound?

A: For optimal long-term stability, storage at 2-8°C (refrigerated) is recommended. Some suppliers may also list standard room temperature storage as acceptable for shorter periods, provided the container is tightly sealed[9]. Freezing at -20°C is also an excellent option, particularly for long-term archival samples, as it significantly slows all potential degradation reactions[7][10].

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions based on chemical principles.

Problem 1: The compound has turned noticeably yellow or brown.
  • Probable Cause: This discoloration is a classic indicator of oxidative degradation . The primary amine group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This can lead to the formation of highly colored imine or nitroso derivatives.

  • Proposed Solutions:

    • Assess Purity: Before use, the purity of the discolored material must be verified using an analytical technique like HPLC-UV (see Protocol 2) or NMR. The presence of significant impurity peaks may render the material unsuitable for sensitive applications.

    • Prevention: For future lots, strictly adhere to storage under an inert atmosphere. When handling the material, use a glovebox or glove bag filled with nitrogen or argon. Use amber glass vials to protect from light[9].

Problem 2: Analytical testing (HPLC, NMR) shows new, unidentified peaks.
  • Probable Cause: The appearance of new signals indicates the formation of degradation products. Depending on the storage conditions, these could be N-oxides, carbamates, or products of oxidative coupling.

  • Proposed Solutions:

    • Characterize Degradants: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new impurities[11][12]. A mass increase of 16 Da could suggest N-oxidation, while an increase of 44 Da could indicate carbamate formation.

    • Implement a Stability Study: If the integrity of this compound is critical to your work, perform a small-scale stability study as outlined in Protocol 3 to understand its degradation profile under your specific laboratory conditions.

    • Review Handling Procedures: Ensure that all solvents are anhydrous and that the material is only exposed to an inert atmosphere.

Logical Flow for Troubleshooting Degradation

The following diagram outlines a systematic approach to identifying and resolving stability issues.

Troubleshooting_Flowchart cluster_observe Observation cluster_identify Identification cluster_cause Probable Cause cluster_action Action Plan Observe Observe Issue with This compound Color_Change Color Change (Yellow/Brown) Observe->Color_Change Precipitate Precipitate/ Crusting Observe->Precipitate Analytics Unexpected Peaks (HPLC, NMR) Observe->Analytics Oxidation Oxidation (Air/Light Exposure) Color_Change->Oxidation Carbamate Carbamate Formation (CO2 Reaction) Precipitate->Carbamate Degradation General Degradation Analytics->Degradation Assess Assess Purity (Protocol 2: HPLC) Oxidation->Assess Carbamate->Assess Characterize Characterize Impurities (LC-MS, GC-MS) Degradation->Characterize Prevent Improve Storage: - Inert Gas (Ar/N2) - Refrigerate (2-8°C) - Protect from Light Assess->Prevent Assess->Prevent Stability_Study Conduct Stability Study (Protocol 3) Characterize->Stability_Study Stability_Study->Prevent

Caption: Troubleshooting workflow for degradation issues.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to effective prevention.

Degradation_Pathways cluster_oxidation Pathway 1: Oxidation cluster_carbamate Pathway 2: Carbamate Formation Compound This compound (Stable Form) O2 Atmospheric O2 (+ Light/Heat/Metal Ions) Compound->O2 exposure to CO2 Atmospheric CO2 Compound->CO2 reacts with Oxidized_Products Imine, Aldehyde, or other colored products O2->Oxidized_Products leads to Carbamate_Salt Carbamate Salt (Solid Precipitate) CO2->Carbamate_Salt to form

Caption: Primary degradation pathways for the compound.

Recommended Storage Conditions

To simplify decision-making, the following table summarizes the recommended storage conditions based on intended use duration.

Storage Duration Temperature Atmosphere Light Protection Container
Short-Term (< 1 month) 2-8°CTightly SealedAmber Vial / DarkOriginal supplier vial
Medium-Term (1-6 months) 2-8°CInert Gas (Ar/N₂)Amber Vial / DarkSealable vial with septum
Long-Term (> 6 months) -20°CInert Gas (Ar/N₂)Amber Vial / DarkFlame-sealed ampoule or cryovial

Experimental Protocols

Protocol 1: Initial Quality Assessment (Visual & Solubility)
  • Visual Inspection: Before opening, inspect the solid material through the container. Note its color (should be white/off-white) and consistency (should be a free-flowing powder).

  • Atmosphere Check: If stored under an inert atmosphere, ensure there is a slight positive pressure upon opening. A "hiss" is a good sign.

  • Solubility Test: Weigh a small, precise amount (e.g., 5 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of Methanol). The solution should be clear and colorless. Any haze, suspended particles, or color indicates potential impurities.

Protocol 2: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a general method for assessing the purity of the compound and detecting degradation products. Method optimization may be required for your specific system.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in 50:50 Water:Acetonitrile.

    • Dilute this stock to a working concentration of ~50 µg/mL using the same diluent.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-12 min: Gradient from 5% to 95% B

    • 12-15 min: Hold at 95% B

    • 15-16 min: Return to 5% B

    • 16-20 min: Equilibrate at 5% B

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate the peak area for the main compound and any impurities.

    • Calculate purity as: (Area_Main_Peak / Total_Area_All_Peaks) * 100%. A high-purity sample should be >98%. Degradation products will typically appear as earlier or later eluting peaks. The analysis of polar compounds like amines can sometimes be challenging on standard C18 columns; specialized "aqueous stable" phases can also be considered[13].

Protocol 3: Designing a Long-Term Stability Study
  • Aliquot Material: Obtain a fresh, high-purity lot of this compound. Aliquot ~10-20 mg of the solid into multiple amber glass HPLC vials.

  • Establish Conditions: Prepare sets of vials to be stored under different conditions:

    • Condition A (Control): -20°C, headspace flushed with Argon, sealed tightly.

    • Condition B (Standard): 4°C, headspace flushed with Argon, sealed tightly.

    • Condition C (Air Exposure): 4°C, sealed with a cap that is not airtight (or opened briefly once a week).

    • Condition D (Light Exposure): Room Temperature, in a clear vial on the lab bench.

  • Set Time Points: Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Analyze: At each time point, take one vial from each condition set. Analyze its purity using the HPLC method described in Protocol 2.

  • Evaluate Data: Plot the purity (%) versus time for each condition. This will provide a clear degradation profile and empirically validate the optimal storage conditions for your laboratory.

References

Technical Support Center: Enhancing the Reactivity of (4-Piperidinophenyl)methylamine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using (4-Piperidinophenyl)methylamine in various coupling reactions. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound.

Q1: What are the most common coupling reactions where this compound is used?

This compound is a versatile building block in organic synthesis, primarily utilized for its primary amine and secondary piperidine nitrogen functionalities. The most prevalent coupling reactions include:

  • Amide Bond Formation: The primary amine readily participates in amide coupling with carboxylic acids, a cornerstone of medicinal chemistry.[1][2]

  • Reductive Amination: It can be coupled with aldehydes and ketones to form secondary and tertiary amines.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.[5][6][7]

Q2: What makes this compound a potentially challenging reagent?

The primary challenge stems from the presence of two nucleophilic nitrogen atoms with different reactivities and steric environments. The primary amine is generally more reactive but less sterically hindered than the secondary amine within the piperidine ring. This can lead to selectivity issues and unwanted side reactions. Furthermore, the piperidine ring introduces steric bulk that can hinder the approach of reactants to the adjacent benzylic amine.[1][8]

Q3: How does the basicity of the two nitrogen atoms in this compound affect its reactivity?

The piperidine nitrogen is typically more basic (pKa of the conjugate acid is ~11) than the primary benzylic amine (pKa of the conjugate acid is ~9-10). In reactions where a base is used, this differential basicity can sometimes be exploited for selective protection or reaction. However, under acidic conditions or in the presence of an acidic coupling partner, both amines can be protonated, reducing their nucleophilicity.[1]

II. Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a frequent application for this compound. Below are common issues and their solutions.

Problem 1: Low or No Yield of the Desired Amide Product

Possible Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine.[1]

    • Solution: Ensure your coupling reagents (e.g., HATU, HBTU, EDC/NHS) are fresh and anhydrous. Using a slight excess (1.1-1.5 equivalents) of the coupling agent can drive the reaction to completion.[9] Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA) before adding the amine can significantly improve yields.[1][10]

  • Amine Deactivation: The primary amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

    • Solution: The addition of a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), is crucial to neutralize any acid and maintain the amine in its free, reactive form. Typically, 2.0 equivalents of the base are sufficient.[9]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the amine can impede the reaction.[1]

    • Solution: For sterically demanding substrates, consider using more potent coupling reagents like COMU or T3P.[11] Alternatively, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be highly effective for coupling with hindered amines.[1] Increasing the reaction temperature or using microwave irradiation can also help overcome steric barriers.[12]

  • Hydrolysis of Activated Intermediate: Trace amounts of water can hydrolyze the activated carboxylic acid species.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Storing reagents in a desiccator is also recommended.[1][9]

Experimental Protocol: General Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

AmideCouplingWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up & Purification Acid Carboxylic Acid (1.0 eq) HATU HATU (1.1 eq) DIPEA DIPEA (2.0 eq) Solvent1 Anhydrous DMF ActivatedEster Activated Ester Intermediate Product Amide Product ActivatedEster->Product Add Amine, Stir RT Amine This compound (1.2 eq) Quench Quench (aq. NH4Cl) Product->Quench Extract Extract (EtOAc) Purify Purify (Chromatography) FinalProduct Final Product

III. Troubleshooting Guide: Reductive Amination

Reductive amination is a key method for forming C-N bonds.

Problem 2: Formation of Side Products and Low Yield

Possible Causes & Solutions:

  • Over-alkylation: The newly formed secondary amine can react further with the aldehyde/ketone, leading to a tertiary amine byproduct.

    • Solution: Use a mild and sterically hindered reducing agent like sodium triacetoxyborohydride (STAB). STAB is generally selective for the reduction of the iminium ion over the starting carbonyl compound.[3] Performing the reaction in a one-pot fashion, where the imine formation and reduction occur concurrently, can minimize the concentration of the reactive secondary amine product.

  • Reduction of the Carbonyl Starting Material: A strong reducing agent can reduce the aldehyde or ketone before it has a chance to form the imine.

    • Solution: Avoid harsh reducing agents like sodium borohydride unless the imine is pre-formed and isolated. STAB is the reagent of choice for direct (one-pot) reductive aminations.[13]

  • Slow Imine Formation: Steric hindrance around the carbonyl or amine can slow down the initial condensation step.

    • Solution: Adding a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation. The use of a dehydrating agent (e.g., molecular sieves) can also drive the equilibrium towards the imine intermediate.

Optimized Reaction Conditions for Reductive Amination

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ion reduction.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reagents.
Acid Catalyst Acetic Acid (catalytic)Accelerates the rate of imine formation.
Temperature Room TemperatureGenerally sufficient; gentle heating may be required for slow reactions.
Stoichiometry Amine (1.0 eq), Carbonyl (1.1-1.2 eq), STAB (1.5 eq)A slight excess of the carbonyl and reducing agent ensures complete conversion of the amine.

IV. Troubleshooting Guide: Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction is used to form aryl-nitrogen bonds, often targeting the piperidine nitrogen.

Problem 3: Low Conversion or Catalyst Decomposition

Possible Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is critical for the stability and activity of the palladium catalyst.[14]

    • Solution: For coupling a secondary amine like the piperidine in this compound, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often highly effective.[14] These ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Incorrect Base: The choice of base is crucial for both the deprotonation of the amine and the overall stability of the catalytic system.

    • Solution: Weak, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[15]

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use by sparging with an inert gas is highly recommended.

  • Substrate Quality: Impurities in the aryl halide or amine can poison the catalyst.

// Invisible nodes and edges for layout control node [style=invis, width=0, height=0, label=""]; edge [style=invis]; OxAdd_anchor -> LigandEx; LigandEx_anchor -> RedElim;

Pd0 -> OxAdd_anchor [style=invis]; PdII_ArX -> LigandEx_anchor [style=invis]; PdII_Amide -> RedElim_anchor [style=invis]; } dot Caption: Catalytic cycle of the Buchwald-Hartwig amination.

V. References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Linker Conjugation. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

  • Semantic Scholar. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from --INVALID-LINK--

  • Das, S., & Ghorai, P. (2022). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis, 12(15), 9492–9498.

  • Wang, X., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 25(21), 5038.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2438–2445.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from --INVALID-LINK--

  • Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Approaches to α-functionalization of piperidines by C H.... Retrieved from --INVALID-LINK--

  • Larsen, C. H., & Grieco, P. A. (2006). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. Organic Letters, 8(22), 5073–5075.

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Smith, A. B., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11663–11674.

  • Reddit. (2022). amide coupling help. Retrieved from --INVALID-LINK--

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(28), 8116–8127.

  • Bäumler, C., Bauer, C., & Kempe, R. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12477–12481.

  • Purdue University Graduate School. (2023). Development of Amine-Boranes And Derivatives For Reductive Amination. Retrieved from --INVALID-LINK--

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of (4-Piperidinophenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Piperidinophenyl)methylamine is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its synthesis is therefore of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the strategic advantages and practical limitations of each methodology. We will delve into the mechanistic underpinnings of these transformations, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate route for a given research objective.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the construction of the piperidine ring, the introduction of the aminomethyl group, or a combination of strategies that build the molecule from precursor fragments. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus on three principal and illustrative strategies:

  • Reductive Amination of 4-Piperidinobenzaldehyde: A direct and efficient approach.

  • Reduction of 4-Piperidinobenzonitrile: A two-step route involving nitrile reduction.

  • Gabriel Synthesis from 4-(Bromomethyl)phenylpiperidine: A classic method for primary amine synthesis.

A visual overview of these pathways is presented below.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nitrile Reduction cluster_2 Route 3: Gabriel Synthesis 4-Piperidinobenzaldehyde 4-Piperidinobenzaldehyde Imine Intermediate Imine Intermediate 4-Piperidinobenzaldehyde->Imine Intermediate + NH3 (4-Piperidinophenyl)methylamine_R1 This compound Imine Intermediate->(4-Piperidinophenyl)methylamine_R1 [H] 4-Piperidinobenzonitrile 4-Piperidinobenzonitrile (4-Piperidinophenyl)methylamine_R2 This compound 4-Piperidinobenzonitrile->(4-Piperidinophenyl)methylamine_R2 [H] 4-(Bromomethyl)phenylpiperidine 4-(Bromomethyl)phenylpiperidine N-Phthalimidomethyl Intermediate N-Phthalimidomethyl Intermediate 4-(Bromomethyl)phenylpiperidine->N-Phthalimidomethyl Intermediate + Potassium Phthalimide (4-Piperidinophenyl)methylamine_R3 This compound N-Phthalimidomethyl Intermediate->(4-Piperidinophenyl)methylamine_R3 + Hydrazine

Caption: High-level overview of the three primary synthetic routes to this compound.

Route 1: Reductive Amination of 4-Piperidinobenzaldehyde

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.[1] For the synthesis of primary amines, ammonia is used as the nitrogen source.[2][3]

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 4-piperidinobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a suitable reducing agent to yield the target primary amine. The choice of reducing agent is critical to the success of the reaction, with common choices including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[4]

Experimental Protocol

Materials:

  • 4-Piperidinobenzaldehyde

  • Ammonia (7 N solution in methanol)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-piperidinobenzaldehyde (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Performance Metrics
ParameterValueSource
Yield 75-85%[5]
Purity >98% (after chromatography)[5]
Reaction Time 14-16 hoursN/A
Scalability Readily scalableN/A
Key Advantage One-pot procedure, mild conditions[5]
Key Disadvantage Potential for over-alkylation to form secondary and tertiary amines, though minimized with excess ammonia.[6]

Route 2: Reduction of 4-Piperidinobenzonitrile

This two-step approach involves the synthesis of 4-piperidinobenzonitrile followed by its reduction to the corresponding primary amine. The reduction of nitriles is a fundamental transformation in organic synthesis and can be achieved using various reducing agents.

Mechanistic Considerations

The reduction of the nitrile group to a primary amine can be accomplished through catalytic hydrogenation or with chemical hydrides. Catalytic hydrogenation, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2), involves the addition of hydrogen across the carbon-nitrogen triple bond.[7][8] Chemical hydrides, such as lithium aluminum hydride (LiAlH4) or borane (BH3), deliver hydride ions to the nitrile carbon, followed by workup to protonate the resulting nitrogen species.

Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 4-Piperidinobenzonitrile

  • Raney Nickel (slurry in water)

  • Methanol saturated with ammonia

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation vessel, suspend 4-piperidinobenzonitrile (1.0 eq) and a catalytic amount of Raney nickel in methanol saturated with ammonia.

  • Pressurize the vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or crystallization.

Performance Metrics
ParameterValueSource
Yield 80-90%N/A
Purity >95% (after purification)N/A
Reaction Time 24-48 hoursN/A
Scalability Suitable for large-scale synthesis[9]
Key Advantage High yields, clean reactionN/A
Key Disadvantage Requires specialized high-pressure hydrogenation equipment; Raney nickel is pyrophoric.[4]

Route 3: Gabriel Synthesis from 4-(Bromomethyl)phenylpiperidine

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered in direct amination.[10][11][12]

Mechanistic Considerations

The synthesis begins with the N-alkylation of potassium phthalimide with 4-(bromomethyl)phenylpiperidine.[10] The phthalimide acts as a protected form of ammonia, preventing multiple alkylations.[13][14] The resulting N-alkylated phthalimide is then cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the desired primary amine and phthalhydrazide as a byproduct.[10][11]

Experimental Protocol

Materials:

  • 4-(Bromomethyl)phenylpiperidine

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • To a solution of 4-(bromomethyl)phenylpiperidine (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-substituted phthalimide intermediate.

  • Suspend the intermediate in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 3 hours.

  • Cool the reaction to room temperature and add concentrated hydrochloric acid.

  • Reflux for an additional hour.

  • Cool the mixture and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Performance Metrics
ParameterValueSource
Yield 60-70% (over two steps)N/A
Purity >97% (after workup)N/A
Reaction Time 8-10 hoursN/A
Scalability Moderate scalabilityN/A
Key Advantage Clean formation of the primary amine, avoids over-alkylation.[11][13]N/A
Key Disadvantage Multi-step process, requires the synthesis of the starting bromomethyl compound, and the removal of the phthalhydrazide byproduct can sometimes be challenging.[10]N/A

Comparative Analysis and Recommendations

The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher.

Route_Comparison cluster_pros_cons Decision_Point Select Synthesis Route for This compound Route1 Route 1: Reductive Amination Decision_Point->Route1 Need for a one-pot, efficient lab-scale synthesis Route2 Route 2: Nitrile Reduction Decision_Point->Route2 Requirement for high yield and scalability (access to hydrogenation equipment) Route3 Route 3: Gabriel Synthesis Decision_Point->Route3 Strict requirement to avoid over-alkylation and starting material is readily available Pros1 Pros: - One-pot - Mild conditions Route1->Pros1 Cons1 Cons: - Potential for byproducts Route1->Cons1 Pros2 Pros: - High yield - Clean reaction Route2->Pros2 Cons2 Cons: - Requires specialized equipment - Pyrophoric catalyst Route2->Cons2 Pros3 Pros: - Avoids over-alkylation Route3->Pros3 Cons3 Cons: - Multi-step - Byproduct removal Route3->Cons3

Caption: Decision-making workflow for selecting a synthesis route.

  • For rapid, lab-scale synthesis where a one-pot procedure is advantageous, Route 1 (Reductive Amination) is highly recommended. Its operational simplicity and good yields make it an attractive choice for initial studies.

  • For large-scale production where yield and purity are paramount, Route 2 (Nitrile Reduction) is superior, provided the necessary hydrogenation equipment is available.

  • When the absolute exclusion of over-alkylation byproducts is critical , and the starting halide is accessible, Route 3 (Gabriel Synthesis) remains a viable and reliable option, despite being more labor-intensive.

Conclusion

The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and disadvantages. By understanding the mechanistic details and practical considerations of each method, researchers can make an informed decision that best aligns with their synthetic goals, available resources, and scale of operation. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development.

References

A Comparative Guide to the Biological Activity of (4-Piperidinophenyl)methylamine and Its Analogs in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of (4-Piperidinophenyl)methylamine and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on their interactions with crucial neurological targets, supported by experimental data and protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and selectivity, particularly concerning dopamine and serotonin receptors, which are pivotal in the pathophysiology of numerous neurological and psychiatric disorders.

Introduction: The Therapeutic Potential of Phenylpiperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for interacting with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This compound represents a core structure within this class, combining a phenylpiperidine unit with a benzylamine moiety. This arrangement provides a versatile platform for structural modifications to fine-tune pharmacological activity. Understanding the biological impact of these modifications is crucial for the rational design of novel therapeutics for conditions like Parkinson's disease, schizophrenia, and depression.[2][3]

Comparative Analysis of Biological Activity: A Focus on Dopamine Receptor Affinity

While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential activity by examining structurally related analogs. A key determinant of the pharmacological profile of such compounds is their affinity and selectivity for dopamine receptor subtypes (D1-D5). The "D2-like" family (D2, D3, and D4 receptors) is a particularly important target for antipsychotic and anti-Parkinsonian drugs.

To illustrate the structure-activity relationships within this chemical class, we will analyze a series of N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, which share the core phenethylamine feature with our topic compound and provide a clear example of how modifications to the amine substituent dramatically impact dopamine receptor affinity.[4]

Table 1: Comparative Dopamine Receptor Binding Affinities of Phenylamine Analogs [4]

Compound IDR1 (Substituent on Amino Group)D1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)D2/D1 Selectivity Ratio
Dopamine H185025000.74
Analog 1 H350050000.7
Analog 2 Ethyl>10,000850>11.8
Analog 3 n-Propyl>10,000250>40
Analog 4 2-Phenylethyl>10,00045>222
Analog 5 N-n-Propyl-N-(2-phenylethyl)29503877.6

Data synthesized from Bellini et al., J. Med. Chem. 1993.[4]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 clearly demonstrates that substitutions on the primary amine of the phenethylamine core significantly influence both the affinity and selectivity for dopamine receptor subtypes.[4]

  • Unsubstituted Amine (Analog 1 vs. Dopamine): The replacement of a hydroxyl group with fluorine in the phenyl ring of dopamine to yield Analog 1 results in a slight decrease in affinity for both D1 and D2 receptors.[4] This suggests that the electronic properties of the phenyl ring are important for receptor interaction.

  • N-Alkylation (Analogs 2, 3, and 4): Increasing the steric bulk on the nitrogen atom by introducing ethyl, n-propyl, and 2-phenylethyl groups leads to a dramatic decrease in affinity for the D1 receptor, while significantly enhancing the affinity for the D2 receptor.[4] The N-2-phenylethyl derivative (Analog 4) exhibits the highest D2 affinity and selectivity in this series. This highlights a key SAR principle: the D2 receptor possesses a hydrophobic pocket that can accommodate bulky N-substituents, a feature not present in the D1 receptor binding site.[4]

  • N,N-Disubstitution (Analog 5): The introduction of a second substituent on the nitrogen, as seen in Analog 5, maintains high D2 affinity, although the selectivity over D1 is slightly reduced compared to the monosubstituted phenylethyl analog.[4]

Based on these findings, it is plausible that this compound, with its piperidine ring acting as a cyclic, disubstituted amine, would exhibit significant affinity for D2-like dopamine receptors. The specific affinity and selectivity profile would be dependent on the conformational constraints imposed by the piperidine ring and the electronic nature of the phenyl ring.

Experimental Protocols: Assessing Dopamine Receptor Binding Affinity

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the underlying experimental methodologies. The following is a detailed, step-by-step protocol for a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a specific receptor.

Protocol 1: In Vitro Dopamine D1 and D2 Receptor Binding Assay

This protocol is adapted from standard methodologies described in the literature.[4]

1. Materials and Reagents:

  • Rat striatal tissue (a rich source of dopamine receptors)
  • Tris-HCl buffer (50 mM, pH 7.4)
  • Radioligands:
  • [³H]SCH 23390 (for D1 receptors)
  • [³H]Spiperone (for D2 receptors)
  • Non-specific binding competitors:
  • (+)-Butaclamol (1 µM) or unlabeled SCH 23390 (1 µM) for D1 assays
  • Haloperidol (10 µM) or unlabeled Spiperone (1 µM) for D2 assays
  • Test compounds (e.g., this compound and its analogs) at varying concentrations
  • Glass fiber filters
  • Scintillation cocktail
  • Liquid scintillation counter

2. Membrane Preparation: a. Homogenize fresh or frozen rat striatal tissue in ice-cold Tris-HCl buffer. b. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. c. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. d. Finally, resuspend the pellet in the assay buffer at a protein concentration of approximately 0.2-0.5 mg/mL.

3. Binding Assay: a. To a series of test tubes, add:

  • 100 µL of the appropriate radioligand at a fixed concentration (typically near its Kd value).
  • 100 µL of either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.
  • 800 µL of the prepared membrane suspension. b. Incubate the tubes at 25°C for 60 minutes. c. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. d. Wash the filters three times with ice-cold buffer to remove unbound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Tissue: Rat striatum is used due to its high density of both D1 and D2 dopamine receptors, providing a robust signal for binding assays.

  • Radioligands: [³H]SCH 23390 and [³H]Spiperone are selected for their high affinity and selectivity for D1 and D2 receptors, respectively, making them excellent tools for these assays.

  • Non-specific Binding: The inclusion of a high concentration of a known competitor is crucial to differentiate between specific binding to the receptor of interest and non-specific binding to other components of the membrane preparation.

Visualizing the Scientific Workflow and Potential Mechanisms

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenization Homogenization in Tris-HCl Buffer Tissue->Homogenization Centrifugation1 Centrifugation (48,000 x g) Homogenization->Centrifugation1 Resuspension1 Resuspend Pellet Centrifugation1->Resuspension1 Centrifugation2 Repeat Centrifugation Resuspension1->Centrifugation2 Final_Resuspension Final Resuspension in Assay Buffer Centrifugation2->Final_Resuspension Incubation Incubation with Radioligand & Test Compounds Final_Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Dopamine Receptor Binding Assay.

Signaling_Pathway cluster_receptor Dopamine D2 Receptor D2R D2R G_protein Gi/o Protein D2R->G_protein Activation Dopamine Dopamine Dopamine->D2R Analog This compound Analog Analog->D2R (Antagonist/Partial Agonist) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Effector Downstream Cellular Effects cAMP->Effector

Caption: Postulated Dopamine D2 Receptor Signaling Pathway.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that this compound and its analogs are promising scaffolds for the development of dopamine D2 receptor ligands. The structure-activity relationships derived from analogous series indicate that modifications to the piperidine and benzylamine moieties can be strategically employed to modulate receptor affinity and selectivity.

Future research should focus on the synthesis and direct biological evaluation of this compound and a systematic series of its analogs. This would involve:

  • In-depth pharmacological profiling: Assessing binding affinities across all dopamine and serotonin receptor subtypes to determine a comprehensive selectivity profile.

  • Functional assays: Characterizing the compounds as agonists, antagonists, or partial agonists to understand their functional effects on receptor signaling.

  • In vivo studies: Evaluating the pharmacokinetic properties and behavioral effects of lead compounds in relevant animal models of neurological disorders.

By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be elucidated, paving the way for the development of novel and effective treatments for a range of debilitating CNS disorders.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency in clinically successful drugs. The piperidine ring is a quintessential example of such a "privileged structure."[1] Its prevalence stems from a combination of favorable properties: a saturated, non-planar geometry that allows for precise three-dimensional positioning of substituents, a basic nitrogen atom that can be crucial for target engagement and can improve aqueous solubility, and general metabolic stability.[1][2]

(4-Piperidinophenyl)methylamine represents a simple yet versatile embodiment of this scaffold, merging the piperidine ring with a phenylamine core. This arrangement provides a foundational template for exploring structure-activity relationships (SAR) across a multitude of biological targets, from central nervous system (CNS) receptors to metabolic enzymes.[3][4]

This guide provides an in-depth structural and physicochemical comparison of this compound with a curated set of its structural analogs. Our objective is to dissect how subtle modifications to this core structure can profoundly influence key molecular properties that are critical for drug development. We will explore the causality behind the experimental choices for characterization and provide validated, step-by-step protocols for their assessment, empowering researchers to make informed decisions in their own discovery campaigns.

Part 1: A Comparative Analysis of Core Structures and Physicochemical Properties

The selection of analogs for comparison is a critical first step in any SAR study. The goal is not to be exhaustive, but to choose compounds that systematically probe the core scaffold's key features: the nature of the piperidine-phenyl linkage, the substitution pattern on the piperidine ring, and the electronic environment of the phenyl ring. Here, we compare our lead compound, This compound (1) , with three structurally distinct analogs.

  • Analog 2: [4-(Piperidinomethyl)phenyl]methylamine. A positional isomer where the piperidine ring is linked to the phenyl ring via a methylene bridge, breaking the direct N-aryl bond.

  • Analog 3: 4-(Phenylamino)piperidine-4-methylamine. A scaffold isomer where the phenylamino and methylamine groups are both attached to the C4 position of the piperidine ring.

  • Analog 4: 1-(4-Chlorophenyl)-4-(methylamino)-2-piperidinone. An analog featuring a carbonyl group on the piperidine ring (a lactam) and a chloro-substitution on the phenyl ring, significantly altering the electronics and geometry.

The following diagram illustrates the structural relationships between these compounds.

G cluster_0 Structural Comparison C1 <this compound (Compound 1)> C2 <[4-(Piperidinomethyl)phenyl]methylamine (Analog 2)> C1->C2 Positional Isomer (N-Aryl to C-Aryl Linkage) C3 <4-(Phenylamino)piperidine-4-methylamine (Analog 3)> C1->C3 Scaffold Isomer (Gem-Disubstitution) C4 <1-(4-Chlorophenyl)-4-(methylamino)-2-piperidinone (Analog 4)> C1->C4 Multi-faceted Modification (Lactam Formation & Ring Substitution)

Caption: Structural relationships of the parent compound and its analogs.

Quantitative Physicochemical Comparison

A molecule's biological activity is inextricably linked to its physicochemical properties. Properties such as lipophilicity (LogP/LogD), solubility, and ionization state (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The table below summarizes key computed properties for our selected compounds, providing a quantitative basis for our comparison.

CompoundStructureMolecular FormulaMW ( g/mol )XlogPPolar Surface Area (Ų)
1. This compound Structure of this compoundC₁₂H₁₈N₂190.281.838.3
2. [4-(Piperidinomethyl)phenyl]methylamine Structure of [4-(Piperidinomethyl)phenyl]methylamineC₁₃H₂₀N₂204.311.828.2
3. 4-(Phenylamino)piperidine-4-methylamine Structure of 4-(Phenylamino)piperidine-4-methylamineC₁₂H₁₉N₃205.301.564.4
4. 1-(4-Chlorophenyl)-4-(methylamino)-2-piperidinone Structure of 1-(4-Chlorophenyl)-4-(methylamino)-2-piperidinoneC₁₂H₁₅ClN₂O238.711.641.6

Data sourced from PubChem.[6][7][8][9] XlogP is a computed prediction of the logarithm of the octanol-water partition coefficient.

Initial Insights from the Data:

  • Lipophilicity (XlogP): All four compounds exhibit moderate lipophilicity, with XlogP values falling within a range generally considered favorable for oral bioavailability (often cited as <5).[10]

  • Polar Surface Area (PSA): Analog 3 has a significantly higher PSA due to the presence of three amine groups, suggesting it may have lower passive membrane permeability compared to the others. Analog 2 has the lowest PSA.

  • Structural Impact: The introduction of a carbonyl group and a chlorine atom in Analog 4 increases molecular weight and slightly alters the PSA and XlogP compared to the parent scaffold.

Part 2: Essential Experimental Protocols for Physicochemical Characterization

While in silico predictions are invaluable for initial screening, experimental validation is the cornerstone of trustworthy drug development.[11] The choice of which assays to run is driven by the need to answer specific questions about a compound's behavior in a biological system. For ionizable amines like our compounds of interest, determining their solubility and lipophilicity at physiological pH is paramount.

The following workflow diagram illustrates the logical progression from a newly synthesized compound to a well-characterized lead candidate.

G cluster_workflow Physicochemical Characterization Workflow A Compound Synthesis & Purification B Purity & Identity Confirmation (LC-MS, NMR) A->B C Physicochemical Profiling B->C D Aqueous Solubility (Kinetic & Thermodynamic) C->D E Lipophilicity (LogD at pH 7.4) C->E F Crystal Structure (X-ray Crystallography) D->F E->F G Data Analysis & Candidate Selection F->G

Caption: A standard workflow for the physicochemical characterization of new chemical entities.

Protocol 1: Aqueous Solubility (Kinetic Turbidimetric Method)

Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates.[12] It can lead to low bioavailability and unreliable results in in vitro assays.[13][14] A kinetic solubility assay is employed in early discovery because it is high-throughput and mimics the conditions where a compound, typically stored in DMSO, is introduced into an aqueous buffer.[15]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a clear-bottomed 96-well plate. This creates a final concentration range (e.g., 100 µM to 0.1 µM) with a consistent final DMSO concentration (1%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for precipitation to reach a pseudo-equilibrium.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength of ~620 nm using a plate reader.[14] An increase in absorbance relative to a buffer-only control indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

Protocol 2: Lipophilicity (Shake-Flask Method for LogD₇.₄)

Rationale: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes.[] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more biologically relevant than the partition coefficient (LogP), which only considers the neutral species.[10] The shake-flask method, while lower-throughput, remains the "gold standard" for its accuracy.[17]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and, separately, PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Add a small aliquot of the compound's stock solution (e.g., 10 µL of a 10 mM DMSO stock) to a vial containing a known volume of the pre-saturated n-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL).

  • Equilibration: Cap the vial and shake it vigorously for 1-3 hours at a controlled temperature to ensure the compound fully partitions between the two phases and reaches equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS or HPLC-UV, by comparing against a standard curve.[10]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)

Protocol 3: Single Crystal X-ray Diffraction

Rationale: While physicochemical data provides insight into a compound's bulk properties, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule.[18] This information is invaluable for understanding how a molecule will bind to its protein target and is the foundation of structure-based drug design.[19]

Methodology:

  • Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal (typically >0.1 mm in all dimensions).[19] A common method is slow solvent evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble, creating a near-saturated solution.[20]

    • Filter the solution into a clean, small vial.

    • Cover the vial loosely (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location for several days to weeks.[20]

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[18]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are computationally processed to generate an electron density map. An atomic model is then built into this map and refined to best fit the experimental data, ultimately yielding the precise coordinates of every atom in the molecule.[18]

Part 3: SAR Insights and Potential Biological Implications

The true power of this comparative analysis lies in synthesizing the structural, physicochemical, and experimental data to predict biological outcomes. The piperidine scaffold is a common feature in drugs targeting the CNS, likely due to its ability to improve blood-brain barrier penetration.[1]

Impact of Structural Modifications:

  • N-Aryl vs. C-Aryl Linkage (1 vs. 2): The direct N-aryl bond in compound 1 makes the piperidine nitrogen less basic compared to the alkyl nitrogen in compound 2 . This can affect its pKa and its ability to form a salt bridge with a target protein. Furthermore, the N-phenyl group in 1 is susceptible to specific cytochrome P450-mediated metabolism (oxidation), a pathway less likely for the C-aryl linkage in 2 , potentially leading to different pharmacokinetic profiles.[21]

  • Scaffold Isomerization (1 vs. 3): The gem-diamino arrangement in analog 3 dramatically increases its polarity (higher PSA).[6] This would be expected to decrease passive membrane permeability but could enhance interactions with targets that have a binding pocket rich in hydrogen bond acceptors.

  • Lactam Introduction (1 vs. 4): The introduction of the amide bond in analog 4 makes the piperidine ring more rigid and planar near the nitrogen atom. The amide nitrogen is non-basic, fundamentally changing the ionization properties of the heterocycle. The electron-withdrawing nature of the carbonyl could also influence the electronics of the attached phenyl ring. Such modifications are often explored to fine-tune receptor binding and reduce off-target effects.[4]

Hypothetical Signaling Pathway Involvement

Many drugs containing the piperidine-phenyl core, particularly those active in the CNS, function by modulating G-protein coupled receptors (GPCRs) or monoamine transporters like the dopamine transporter (DAT).[3] An atypical DAT inhibitor profile, for instance, is a promising avenue for developing treatments for psychostimulant use disorders.[3] The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by such compounds.

G cluster_pathway Hypothetical GPCR Signaling Cascade ligand Piperidine Analog (Ligand) receptor GPCR (e.g., Dopamine Receptor) ligand->receptor Binds gprotein G-Protein (αβγ) receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces response Cellular Response (e.g., Altered Neuronal Firing) second_messenger->response Triggers

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The structural analysis of this compound and its analogs demonstrates that even minor chemical modifications can lead to significant shifts in physicochemical properties. These properties, in turn, are critical predictors of a compound's pharmacokinetic and pharmacodynamic behavior. By employing a systematic approach that combines in silico prediction with rigorous experimental characterization—particularly for aqueous solubility, lipophilicity, and 3D structure—researchers can develop a deep understanding of the structure-activity relationship for this privileged scaffold. This knowledge-driven approach is essential for efficiently optimizing lead compounds and accelerating the journey from a promising molecule to a potential therapeutic agent.

References

Comparative Docking Analysis of (4-Piperidinophenyl)methylamine Derivatives: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-piperidinophenyl)methylamine scaffold represents a privileged structure in medicinal chemistry, demonstrating potential for interaction with a variety of therapeutically relevant targets. This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of this scaffold. We present a detailed, step-by-step protocol for in silico evaluation against three key enzyme targets implicated in neurodegenerative diseases and cancer: Histone Deacetylase 2 (HDAC2), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). By comparing the predicted binding affinities and interaction patterns of hypothetical this compound derivatives with known inhibitors, researchers can gain valuable insights to guide the rational design and optimization of novel drug candidates. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational technique used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme.[1] This method allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions that govern binding affinity.[1] The this compound core is a versatile scaffold found in numerous biologically active compounds.[2] Its structural features, including a basic piperidine nitrogen and an aromatic ring, suggest its potential to interact with a range of biological targets.

Comparative docking studies are essential for contextualizing the potential of novel compounds. By docking a series of designed derivatives and known inhibitors against the same target, we can establish a baseline for predicted activity and identify key structural modifications that may enhance binding. This guide will focus on three enzymes where piperidine-containing inhibitors have shown significant promise:

  • Histone Deacetylase 2 (HDAC2): A key epigenetic regulator, HDAC2 is a validated target in cancer and neurodegenerative disorders.[3]

  • Monoamine Oxidase B (MAO-B): This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease.[4][5]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary treatment for the symptomatic relief of Alzheimer's disease.[6][7]

This guide will provide the necessary protocols and conceptual framework to perform a robust comparative docking analysis of novel this compound derivatives against these targets.

Experimental Design: A Tri-Target Comparative Docking Workflow

The core of this guide is a detailed experimental workflow for a comparative docking study. This workflow is designed to be a self-validating system, incorporating known inhibitors as positive controls to ensure the reliability of the docking protocol.

Selection of Protein Targets and Ligands

A successful docking study begins with the careful selection of high-quality protein structures and a relevant set of ligands for comparison.

Table 1: Selected Protein Targets and Known Inhibitors for Comparative Docking

Target EnzymePDB IDCo-crystallized LigandKnown Inhibitors for ComparisonRationale for Selection
Histone Deacetylase 2 (HDAC2) 7LTGApicidinPimelic Diphenylamide 106, Valproic acidHDAC inhibitors often contain a piperidine-like scaffold.[8][9] 7LTG provides a high-resolution structure of human HDAC2.[10]
Monoamine Oxidase B (MAO-B) 4CRTASS234Selegiline, Rasagiline, SafinamideThe piperidine moiety is a versatile scaffold for MAO inhibitors.[4][11] 4CRT shows a piperidine-containing inhibitor in the active site.[12]
Acetylcholinesterase (AChE) 4EY7DonepezilRivastigmine, GalantamineMany AChE inhibitors incorporate a piperidine ring.[6][13][14] 4EY7 provides the structure of human AChE with the well-known inhibitor Donepezil.[15]
Hypothetical this compound Derivatives

For the purpose of this guide, we will consider a small, representative set of hypothetical this compound derivatives with varying substitutions on the phenyl ring. These substitutions are chosen to explore the effects of electronic and steric properties on binding.

  • Derivative 1 (Unsubstituted): this compound

  • Derivative 2 (Electron-donating): this compound with a 4-methoxy group on the phenyl ring.

  • Derivative 3 (Electron-withdrawing): this compound with a 4-nitro group on the phenyl ring.

Computational Workflow Diagram

The following diagram illustrates the key steps in our comparative docking workflow.

docking_workflow Comparative Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Result Analysis (Binding Energy, Pose Visualization) docking->results comparison Comparative Analysis (Derivatives vs. Known Inhibitors) results->comparison

Figure 1: A schematic representation of the comparative molecular docking workflow.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each phase of the comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.

Ligand Preparation

Accurate ligand preparation is crucial for successful docking. This protocol ensures that the ligands are in their lowest energy conformation and have the correct atom types and charges.

Protocol 1: Ligand Preparation using Avogadro and MGLTools

  • 3D Structure Generation:

    • For the hypothetical derivatives, draw the 2D structures in a chemical drawing software (e.g., ChemDraw) and import them into Avogadro.

    • For the known inhibitors, obtain their 3D structures from a database like PubChem.

  • Energy Minimization:

    • In Avogadro, perform a geometry optimization using the MMFF94 force field. This will generate a low-energy 3D conformation.

    • Save the optimized structure as a .mol2 file.

  • Preparation for AutoDock Vina:

    • Open AutoDockTools (part of MGLTools).

    • Go to Ligand -> Input -> Open and select the .mol2 file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. This file format includes information on atom types, charges, and rotatable bonds required by AutoDock Vina.

Protein Preparation

The protein structure must be carefully prepared to remove any extraneous molecules and to add hydrogen atoms, which are often absent in crystal structures.

Protocol 2: Protein Preparation using UCSF Chimera and AutoDockTools

  • PDB File Acquisition:

    • Download the crystal structure of the target protein (e.g., 7LTG for HDAC2) from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Initial Cleaning in UCSF Chimera:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any other non-essential heteroatoms.

    • Separate the protein chains if the biological unit is a monomer.

    • Save the cleaned protein structure as a .pdb file.

  • Preparation for AutoDock Vina:

    • Open AutoDockTools.

    • Go to File -> Read Molecule and open the cleaned .pdb file.

    • Go to Edit -> Hydrogens -> Add. Choose the appropriate protonation state for the pH of interest (typically physiological pH ~7.4).

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the prepared protein as a .pdbqt file.

Molecular Docking Simulation

This protocol outlines the steps for performing the docking calculations using AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • In AutoDockTools, with the prepared protein loaded, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Center this box on the active site of the enzyme. The co-crystallized ligand in the original PDB file is an excellent guide for defining the binding pocket.

    • Adjust the dimensions of the grid box to encompass the entire binding site with some extra space to allow for ligand flexibility.

    • Record the center coordinates and dimensions of the grid box.

  • Configuration File Creation:

    • Create a text file named conf.txt.

    • In this file, specify the paths to the prepared protein and ligand .pdbqt files, the center coordinates, and dimensions of the grid box, and the name of the output file.

    • Example conf.txt:

  • Running AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the conf.txt file.

    • Execute the following command: vina --config conf.txt --log docking_log.txt

    • AutoDock Vina will perform the docking simulation and generate an output file (docking_output.pdbqt) containing the predicted binding poses and their corresponding binding affinities.

Data Analysis and Interpretation

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

Table 2: Predicted Binding Affinities (kcal/mol) for this compound Derivatives and Known Inhibitors

CompoundHDAC2 (7LTG)MAO-B (4CRT)AChE (4EY7)
Derivative 1 (Unsubstituted) Predicted ValuePredicted ValuePredicted Value
Derivative 2 (4-Methoxy) Predicted ValuePredicted ValuePredicted Value
Derivative 3 (4-Nitro) Predicted ValuePredicted ValuePredicted Value
Pimelic Diphenylamide 106 Predicted ValueN/AN/A
Valproic acid Predicted ValueN/AN/A
Selegiline N/APredicted ValueN/A
Rasagiline N/APredicted ValueN/A
Safinamide N/APredicted ValueN/A
Donepezil N/AN/APredicted Value
Rivastigmine N/AN/APredicted Value
Galantamine N/AN/APredicted Value

(Note: The "Predicted Value" placeholders would be filled with the actual results from the docking simulations.)

Qualitative Analysis of Binding Poses

Beyond the binding affinity scores, it is crucial to visualize the predicted binding poses to understand the specific molecular interactions.

Protocol 4: Visualization and Analysis of Docking Poses

  • Loading Results:

    • Open a molecular visualization software such as PyMOL or UCSF Chimera.

    • Load the prepared protein .pdbqt file and the docking output .pdbqt file.

  • Visualizing Interactions:

    • Display the protein in a surface representation and the ligand in a stick representation.

    • Identify and visualize key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.

  • Comparative Analysis:

    • Compare the binding poses of the hypothetical derivatives with those of the known inhibitors.

    • Look for common interaction patterns and differences that might explain variations in binding affinity. For example, does the methoxy group of Derivative 2 form a hydrogen bond that is not present in the unsubstituted derivative?

Discussion and Future Directions

The results of this comparative docking study will provide valuable preliminary data on the potential of this compound derivatives as inhibitors of HDAC2, MAO-B, and AChE. A strong correlation between the predicted binding affinities of the known inhibitors and their experimental activities would validate the docking protocol.

Based on the analysis of the docking results, researchers can:

  • Prioritize derivatives for synthesis and in vitro testing: Compounds with the most favorable predicted binding affinities and interaction patterns would be the highest priority for experimental validation.

  • Guide further lead optimization: The structural insights gained from the docking poses can inform the design of new derivatives with improved potency and selectivity. For instance, if a particular region of the binding pocket is unoccupied, a derivative with a substituent that can access this region could be designed.

  • Generate hypotheses about structure-activity relationships (SAR): By comparing the results for the different derivatives, preliminary SAR hypotheses can be formulated.

It is important to remember that molecular docking is a computational prediction tool.[1] While it is a valuable and widely used method in drug discovery, experimental validation through in vitro and in vivo assays is essential to confirm the biological activity of any newly designed compounds.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies on this compound derivatives. By following the detailed protocols for ligand and protein preparation, molecular docking, and data analysis, researchers can effectively leverage in silico methods to accelerate the discovery and development of novel therapeutic agents. The comparative approach, which includes known inhibitors as benchmarks, enhances the reliability and interpretability of the results, providing a solid foundation for further experimental investigation.

References

A Researcher's Guide to the In Vitro Profiling of (4-Piperidinophenyl)methylamine: A Comparative Assay Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the initial characterization of a novel small molecule is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the in vitro evaluation of (4-Piperidinophenyl)methylamine, a compound with structural motifs suggestive of activity at key neurological targets. While specific experimental data for this molecule is not publicly available, this document outlines a robust, multi-pronged assay cascade designed to elucidate its pharmacological profile. We will compare the potential outcomes for this compound against well-characterized reference compounds, providing the experimental context necessary for its evaluation.

Structural Rationale and Postulated Biological Targets

The chemical structure of this compound features a piperidine ring linked to a benzylamine moiety. These pharmacophores are prevalent in ligands that interact with monoamine systems, including dopamine receptors, serotonin receptors, and monoamine oxidase (MAO) enzymes. Consequently, a primary in vitro screening panel should focus on these target classes to ascertain the compound's activity and selectivity.

Comparative In Vitro Assay Cascade

A systematic approach to characterizing this compound involves a tiered series of assays, beginning with broad screening and progressing to more specific functional and mechanistic studies.

Tier 1: Primary Screening - Target Identification

The initial step is to determine if this compound interacts with the hypothesized targets. This is typically achieved through radioligand binding assays for receptors and enzymatic assays for MAO.

Table 1: Proposed Primary Screening Panel for this compound

Target Class Assay Type Primary Endpoint Positive Control Negative Control
Dopamine Receptors Radioligand BindingPercent inhibition of radioligand bindingHaloperidolVehicle
Serotonin Receptors Radioligand BindingPercent inhibition of radioligand bindingSerotoninVehicle
Monoamine Oxidase (MAO) Enzyme InhibitionPercent inhibition of MAO activityClorgyline (MAO-A), Selegiline (MAO-B)Vehicle

G end Pharmacological Profile functional_d functional_d functional_d->end functional_s functional_s functional_s->end ic50_m ic50_m ic50_m->end

Tier 2: Potency and Selectivity Determination

Should activity be observed in the primary screen, the next step is to quantify the potency (IC50 or Ki) and selectivity of this compound.

Dopamine and Serotonin Receptor Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[1][2]

Experimental Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the dopamine or serotonin receptor subtype of interest.[1]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors), and varying concentrations of this compound or a reference compound.[3]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[3]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Table 2: Comparative Data for Dopamine Receptor Ligands

Compound D2 Receptor Ki (nM) D3 Receptor Ki (nM) Selectivity (D3 vs D2)
This compound To be determinedTo be determinedTo be determined
Haloperidol 1-21-3~1
Pramipexole 200-4002-5100-200

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.[4][5] A common method involves a fluorometric assay that detects the production of hydrogen peroxide.[6][7]

Experimental Protocol:

  • Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

  • Assay Setup: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine or tyramine).[4][7]

  • Detection: After a set incubation period, add a probe that reacts with the hydrogen peroxide byproduct to generate a fluorescent signal.[5]

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of MAO-A and MAO-B.

Table 3: Comparative Data for MAO Inhibitors

Compound MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity (MAO-B vs MAO-A)
This compound To be determinedTo be determinedTo be determined
Clorgyline ~1~10,000~0.0001
Selegiline ~5,000~10~500
Tranylcypromine ~100~150~0.67
Tier 3: Functional Characterization

If this compound demonstrates significant binding affinity for a particular receptor, it is crucial to determine its functional effect – whether it acts as an agonist, antagonist, or inverse agonist.

G

Dopamine and Serotonin Receptor Functional Assays

The choice of functional assay depends on the G-protein coupling of the receptor subtype. For example, D1-like receptors typically couple to Gαs to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP.[1]

Experimental Protocol (cAMP Assay):

  • Cell Culture: Use a cell line stably expressing the receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. To test for antagonist activity, co-incubate with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[8]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or the extent of inhibition (for antagonists).

Conclusion

This guide provides a strategic framework for the in vitro characterization of this compound. By employing a systematic cascade of binding, enzymatic, and functional assays, researchers can effectively determine the compound's primary biological targets, quantify its potency and selectivity, and elucidate its mechanism of action. The comparative data from established reference compounds will be essential for interpreting the experimental results and guiding future drug development efforts.

References

The Piperidine Scaffold: A Privileged Motif in Modern Pharmacology - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2][3] Its frequent appearance in both natural alkaloids and a vast array of synthetic pharmaceuticals underscores its status as a "privileged scaffold."[4] This guide offers an in-depth comparative analysis of the pharmacological properties of key piperidine derivatives across major therapeutic areas, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data and detailed protocols.

The utility of the piperidine moiety stems from its unique combination of properties. It provides a three-dimensional framework and a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties like solubility and cell permeability.[4] The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimized interactions with biological targets.[5] This adaptability has led to the development of piperidine-containing drugs for a wide range of applications, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[1][6][7]

Comparative Pharmacological Profiles of Piperidine Derivatives

This section provides a comparative analysis of piperidine derivatives in three key therapeutic classes: Opioid Analgesics, Antipsychotics, and Acetylcholinesterase Inhibitors.

Opioid Analgesics: Targeting the Mu-Opioid Receptor

The piperidine ring is an essential structural component of many potent opioid analgesics, including the well-known fentanyl and meperidine.[8] These drugs primarily exert their effects by acting as agonists at the mu-opioid receptor (MOR). The table below compares the in vitro binding affinities of several piperidine-based opioid agonists.

CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)
Morphine 6.3171-
Fentanyl ---
Carfentanil 0.22--
Meperidine ---
Compound 4 ---
Compound 5 ---

Binding affinities (Ki) were obtained by competitive displacement of radiolabeled ligands in membrane preparations.[9][10][11] A lower Ki value indicates a higher binding affinity.

As illustrated, subtle structural modifications to the piperidine scaffold can dramatically influence binding affinity. For instance, carfentanil, a fentanyl analog, exhibits exceptionally high affinity for the mu-opioid receptor.[10] The development of balanced MOR agonists and delta-opioid receptor (DOR) antagonists is an active area of research, with some novel piperidine derivatives showing promising balanced affinities.[9]

Antipsychotics: Modulating Dopamine D2 Receptor Activity

Piperidine-containing compounds are also prominent in the treatment of psychosis, with drugs like haloperidol and risperidone targeting the dopamine D2 receptor.[12][13] The table below presents a comparison of the binding affinities of several piperidine-based antipsychotics for the D2 receptor.

CompoundDopamine D2 Receptor (Ki, nM)
Haloperidol 0.66 - 2.84
Risperidone -
Spiperone -
(-)-OSU6162 447
ACR16 >1000

Ki values were derived from in vitro binding assays.[14][15][16]

The data highlights the diverse range of affinities among piperidine-based antipsychotics. While haloperidol demonstrates high affinity for the D2 receptor, compounds like (-)-OSU6162 and ACR16, considered "dopamine stabilizers," exhibit lower in vitro binding affinity but still show high in vivo D2 occupancy and antipsychotic-like effects with a reduced risk of motor side effects.[14]

Acetylcholinesterase Inhibitors: Enhancing Cholinergic Neurotransmission

In the realm of neurodegenerative diseases, particularly Alzheimer's, piperidine derivatives like donepezil are crucial for inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1][17][18] The following table compares the inhibitory potency of donepezil with another cholinesterase inhibitor, rivastigmine.

CompoundAcetylcholinesterase (AChE) IC50 (nM)Butyrylcholinesterase (BuChE) IC50 (nM)Selectivity (BuChE IC50 / AChE IC50)
Donepezil 6.77400~1100
Rivastigmine 4.331~7.2

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[1][17][19]

Donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), while rivastigmine inhibits both enzymes.[1][17][19] This difference in selectivity can have clinical implications, and the choice between these agents may depend on the specific patient profile.[18]

Comparative Pharmacokinetic Profiles

The structural features of piperidine derivatives also significantly influence their pharmacokinetic properties. The following table provides a comparison of key pharmacokinetic parameters for representative drugs from the therapeutic classes discussed.

DrugBioavailability (%)Half-life (hours)Volume of Distribution (L/kg)Primary Metabolism
Fentanyl ~33 (oral)2-43-8Hepatic (CYP3A4)
Meperidine ~50-603-53-4Hepatic
Haloperidol ~60-7014-2418-22Hepatic (CYP2D6, CYP3A4)
Risperidone ~703-201-2Hepatic (CYP2D6)

Pharmacokinetic parameters can vary depending on the route of administration and patient-specific factors.[20][21][22][23][24]

The differences in metabolism, particularly the involvement of various cytochrome P450 enzymes, are critical considerations in clinical practice to avoid potential drug-drug interactions.[20][21] For example, the metabolism of risperidone is significantly influenced by CYP2D6 activity, which can vary among individuals.[20]

Experimental Protocols

To ensure the reproducibility and validity of pharmacological data, standardized experimental protocols are essential. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize piperidine derivatives.

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Materials:

  • Membrane preparation from cells expressing the human mu-opioid receptor.

  • Radioligand (e.g., [³H]DAMGO).

  • Unlabeled competitor (test compound).

  • Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplate.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay Buffer, [³H]DAMGO, and membrane preparation.

    • Competition Binding: Test compound dilution, [³H]DAMGO, and membrane preparation.

    • Non-specific Binding: A high concentration of an unlabeled opioid ligand (e.g., naloxone), [³H]DAMGO, and membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value of the test compound can then be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_ligand Prepare Serial Dilutions of Test Compound prep_reagents Prepare Assay Mixes (Total, Competition, NSB) prep_ligand->prep_reagents add_to_plate Add Reagents to 96-well Plate prep_reagents->add_to_plate incubate Incubate at RT (60-90 min) add_to_plate->incubate filtration Rapid Filtration & Washing incubate->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

This colorimetric assay measures AChE activity and its inhibition by test compounds.

Materials:

  • Acetylcholinesterase (AChE) solution.

  • Acetylthiocholine iodide (ATCI) solution (substrate).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

  • Phosphate Buffer (0.1 M, pH 8.0).

  • Test compound (inhibitor) solutions.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add the following to respective wells:

    • Blank: Phosphate Buffer, DTNB, and ATCI.

    • Control (100% activity): Phosphate Buffer, AChE solution, DTNB, and solvent for the test compound.

    • Test Sample: Phosphate Buffer, AChE solution, DTNB, and test compound solution.

  • Pre-incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding ATCI to all wells except the blank.

  • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes in a microplate reader.

  • Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is determined by comparing the reaction rate of the test sample to the control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][8]

Ellman's Assay Principle

G cluster_reaction Enzymatic Reaction cluster_colorimetric Colorimetric Detection ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE hydrolysis Thiocholine Thiocholine DTNB DTNB (colorless) Thiocholine->DTNB reduction AChE->Thiocholine TNB TNB (yellow) DTNB->TNB Measurement Spectrophotometric Measurement TNB->Measurement Absorbance at 412 nm

Caption: Principle of the Ellman's assay for AChE activity.

In Vivo Assays

This test measures the pain response in animals to assess the effectiveness of analgesics.[12][25]

Procedure:

  • Acclimatize the animals (rats or mice) to the testing environment.

  • Divide the animals into control and test groups.

  • Measure the baseline tail-flick latency by focusing a radiant heat source on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[12]

  • Administer the test compound or vehicle to the respective groups.

  • Measure the tail-flick latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.[6]

This test is used to evaluate the effects of drugs on spontaneous or psychostimulant-induced locomotor activity.[26]

Procedure:

  • Habituate the animals (mice) to the locomotor activity chambers for several days before the experiment.[27]

  • On the test day, administer the test compound or vehicle.

  • Immediately place the animals in the locomotor activity chambers, which are equipped with infrared beams to detect movement.

  • Record the locomotor activity (e.g., distance traveled) for a specific duration (e.g., 60 minutes).

  • A reduction in spontaneous or psychostimulant-induced locomotor activity can indicate an antipsychotic-like effect.[28]

Conclusion

The piperidine scaffold is undeniably a cornerstone of modern drug discovery, contributing to a diverse array of therapeutic agents.[1][3] This guide has provided a comparative analysis of the pharmacological properties of piperidine derivatives in key therapeutic areas, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships, pharmacokinetic profiles, and appropriate methods for evaluation, researchers can continue to leverage the power of the piperidine motif to design and develop novel and improved therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Piperidinophenyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of (4-Piperidinophenyl)methylamine. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As a senior application scientist, this document synthesizes regulatory standards with practical, field-proven insights to create a self-validating safety and disposal system.

Hazard Profile and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound (CAS No. 214759-73-6) is not consistently available.[1][2][3] Therefore, a comprehensive risk assessment must be conducted based on the chemical's structure—an amine derivative—and data from analogous compounds. Amines as a class are often corrosive and can be toxic.[4][5][6] For instance, similar piperidine and aminomethyl compounds are classified as causing severe skin burns, eye damage, and being harmful if swallowed.[7][8][9][10]

Based on this analysis, this compound should be handled as a hazardous waste , exhibiting characteristics of corrosivity and toxicity .[11] All personnel must review their institution's specific chemical hygiene plan and be trained on the risks before handling this compound.[12]

Key Safety & Disposal Information
ParameterGuidelineRationale & Sources
Hazard Classification Hazardous Waste: Corrosive, Acutely ToxicInferred from analogous amine compounds. Must be managed under EPA RCRA regulations.[7][11][13][14]
Required PPE Nitrile gloves, chemical safety goggles, full-face shield (if splash risk exists), lab coat.To prevent skin and eye contact with the corrosive material.[4][8][15][16]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.Amines are basic and can react violently and exothermically with acids and oxidizers.[4][5][17]
Waste Container Type High-density polyethylene (HDPE) or other compatible plastic carboy/container.Corrosive materials must not be stored in metal containers. The container must have a tightly sealing screw cap.[15][17][18]
Disposal Method Collection by licensed hazardous waste disposal service via the institution's EHS office.Incineration is a common method for amine waste. Evaporation is strictly forbidden.[4][6][17]

Personal Protective Equipment (PPE) and Handling

Before handling this compound in any capacity—including for disposal—it is mandatory to wear appropriate PPE.

  • Eye Protection: Chemical safety goggles are required at a minimum. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use. Contaminated gloves must be disposed of as hazardous waste.[8][16]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Ventilation: All handling and preparation for disposal should occur inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10][15]

Waste Collection and Segregation Protocol

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation.[13][19] In a laboratory setting, this is managed through a designated Satellite Accumulation Area (SAA).[11][17]

Step-by-Step Waste Collection Procedure:
  • Designate an SAA: Establish a specific location in the lab, at or near the point of waste generation, as your SAA. This area must be away from sinks or floor drains.[20] It can be a designated section of a workbench or within a chemical fume hood, and should have secondary containment (e.g., a tray) to contain potential leaks.

  • Select a Compatible Container: Obtain a clean, leak-proof container made of a material compatible with corrosive amines, such as an HDPE carboy.[17] The container must have a secure, tightly-fitting screw cap. Never use beakers or stoppered flasks for waste accumulation.[15]

  • Properly Label the Container: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[17][18]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[15]

    • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[17]

  • Segregate Waste Streams: This is a critical safety step. Never mix this compound waste with the following:

    • Acids: A violent exothermic reaction can occur.

    • Oxidizing Agents: Can create a fire or explosion hazard.[9]

    • Halogenated Solvents: While not always reactive, it is best practice to keep halogenated and non-halogenated solvent waste streams separate for disposal purposes.[20]

  • Accumulate Waste Safely: Add waste to the container as needed, ensuring the cap is securely replaced immediately after each addition. Containers must remain closed at all times except when adding waste.[11][17] Do not fill the container more than 90% full to allow for vapor expansion.

  • Request Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's Environmental Health & Safety (EHS) department. Do not allow waste to accumulate for more than one year.[11][17]

Spill Management Protocol

Accidental spills must be treated as a hazardous waste situation. The spilled chemical and all materials used for cleanup must be disposed of as hazardous waste.[12]

Procedure for a Minor Spill (Contained within the Fume Hood):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Confirm you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Contain the Spill: Use an appropriate absorbent material, such as a chemical spill kit pillow or vermiculite. Do not use combustible materials like paper towels on a large spill.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's EHS for guidance), and place the cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and request a pickup from EHS.

For any large spill or a spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[12]

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions required for the proper disposal of this compound.

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound start Material is identified as waste assess_hazards Assess Hazards: - Corrosive - Toxic (Amine) start->assess_hazards select_ppe Select Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves assess_hazards->select_ppe select_container Select Compatible Container: - HDPE or Plastic - Screw Cap select_ppe->select_container prepare_label Prepare 'Hazardous Waste' Label with full chemical name select_container->prepare_label add_waste Add waste to container in a fume hood prepare_label->add_waste check_segregation Is waste properly segregated? (Away from acids, oxidizers) add_waste->check_segregation check_segregation->add_waste No, correct it close_container Securely close container after each addition check_segregation->close_container Yes store_in_saa Store container in designated SAA with secondary containment close_container->store_in_saa full_or_done Container full or no longer in use? store_in_saa->full_or_done full_or_done->store_in_saa No request_pickup Submit pickup request to EHS full_or_done->request_pickup Yes

Caption: Disposal workflow from waste generation to EHS hand-off.

References

Navigating the Safe Handling of (4-Piperidinophenyl)methylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, (4-Piperidinophenyl)methylamine, a substituted benzylamine derivative, presents a unique set of handling requirements that necessitate a robust and informed safety protocol. This guide, developed by senior application scientists, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation rooted in scientific principles. Our goal is to empower researchers with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard Profile: A Conservative Approach

Given its chemical structure, this compound should be presumed to share the hazard profile of similar substituted benzylamines. These compounds are typically classified as corrosive and may be harmful if swallowed, in contact with skin, or inhaled.[2][3] Therefore, all handling procedures must be designed to prevent any direct contact.

Primary Hazards:

  • Corrosivity: Can cause severe skin burns and eye damage.[2][3]

  • Toxicity: Harmful if ingested or absorbed through the skin.[2][3]

  • Irritation: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations for each selection.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face, which is critical when handling corrosive materials.[1][3] This combination must meet EN166 or ANSI Z87.1 standards.
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double gloving with nitrile or neoprene gloves is recommended. These materials offer good resistance to aromatic amines. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[1] Gloves must be inspected before each use.[3]
Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against accidental spills and splashes.
Respiratory Protection NIOSH-Approved RespiratorAll handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[6][7][8]
Foot Protection Closed-Toed ShoesLeather or chemical-resistant shoes are mandatory to protect against spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures a controlled experimental environment.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all equipment, including glassware and the fume hood, for any defects.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.

Dissolution and Reaction Setup
  • Inert Atmosphere: If the reaction is sensitive to air, ensure the system is properly set up for an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent runaway reactions.

  • Sealed System: Keep the reaction vessel sealed as much as possible to prevent the escape of vapors.

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Start: Enter Fume Hood don_ppe Don Appropriate PPE prep_start->don_ppe inspect_equipment Inspect Equipment don_ppe->inspect_equipment weigh_chemical Weigh Chemical inspect_equipment->weigh_chemical dissolve Dissolve in Solvent weigh_chemical->dissolve Transfer to Reaction Vessel setup_reaction Set Up Reaction dissolve->setup_reaction monitor Monitor Reaction setup_reaction->monitor quench Quench Reaction (if necessary) monitor->quench decontaminate Decontaminate Glassware quench->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe cleanup_end End: Exit Fume Hood doff_ppe->cleanup_end

Caption: Workflow for Safe Handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material like vermiculite or sand.[9]

  • Neutralize (for Amines): For amine spills, it may be possible to neutralize the contained material.[9]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: In case of personal contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing while flushing.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is a critical final step.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[3]

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while upholding the highest standards of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Piperidinophenyl)methylamine
Reactant of Route 2
Reactant of Route 2
(4-Piperidinophenyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.